Product packaging for 1-(4-Chlorophenyl)ethyl isocyanide(Cat. No.:CAS No. 131025-44-0)

1-(4-Chlorophenyl)ethyl isocyanide

Cat. No.: B156959
CAS No.: 131025-44-0
M. Wt: 165.62 g/mol
InChI Key: PTCRILROABBUQB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethyl isocyanide (CAS 131025-44-0) is a versatile chiral building block prized for its role in modern organic synthesis and drug discovery. With a molecular formula of C 9 H 8 ClN and a molecular weight of 165.62 g/mol, this compound is particularly valuable in multicomponent reactions (MCRs), such as those developed by Ugi and Passerini, enabling the efficient and atom-economical construction of complex molecular scaffolds, heterocycles, and diverse compound libraries . The presence of the stereocenter and the 4-chlorophenyl moiety allows for the introduction of chirality and specific steric/electronic properties into target molecules, making it a crucial reagent for developing potential pharmacologically active compounds . The reactivity of this isocyanide stems from the divalent carbon of the isocyano group, which acts as an ambident nucleophile, allowing it to participate in a wide range of transformations beyond MCRs. It is typically synthesized from its corresponding chiral formamide precursor, 1-(4-Chlorophenyl)ethylamine (CAS 6299-02-1), via dehydration using reagents such as phosphorus oxychloride (POCl 3 ) or, more sustainably, p-toluenesulfonyl chloride (p-TsCl) . Recent advancements in green chemistry have enabled this synthesis in water under micellar conditions, replacing hazardous solvents and offering a more environmentally friendly preparation route . As a moisture-sensitive compound, it requires careful handling and storage. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet for comprehensive hazard and handling information. The GHS hazard classification includes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B156959 1-(4-Chlorophenyl)ethyl isocyanide CAS No. 131025-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(1-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCRILROABBUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373875
Record name 1-chloro-4-(1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131025-44-0
Record name 1-chloro-4-(1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chiral 1-(4-Chlorophenyl)ethyl isocyanide, a valuable building block in medicinal chemistry and organic synthesis. This document details the primary synthetic pathway, experimental protocols, and relevant analytical data to facilitate its preparation in a laboratory setting.

Introduction

Chiral isocyanides are important intermediates in the synthesis of a wide range of nitrogen-containing compounds, particularly through multicomponent reactions such as the Ugi and Passerini reactions.[1][2][3][4][5][6][7][8][9] The stereocenter in chiral isocyanides allows for the asymmetric synthesis of complex molecules, including peptidomimetics and heterocyclic scaffolds of pharmaceutical interest. This compound, with its specific stereochemistry, offers a key structural motif for the development of novel therapeutic agents.

The most common and practical approach for the synthesis of chiral isocyanides involves a two-step sequence starting from the corresponding enantiomerically pure primary amine. This method generally proceeds with retention of stereochemical integrity. The process consists of the N-formylation of the chiral amine, followed by the dehydration of the resulting formamide intermediate.

Synthetic Pathway

The synthesis of chiral this compound is achieved through the following two-step reaction sequence, starting from the commercially available chiral 1-(4-Chlorophenyl)ethylamine:

Synthesis_Pathway amine Chiral 1-(4-Chlorophenyl)ethylamine formamide Chiral N-(1-(4-Chlorophenyl)ethyl)formamide amine->formamide Step 1: N-Formylation (HCOOH or other formylating agent) isocyanide Chiral this compound formamide->isocyanide Step 2: Dehydration (e.g., POCl3, PPh3/I2)

Figure 1: General synthetic pathway for chiral this compound.

Experimental Protocols

Detailed experimental procedures for each step are outlined below. These protocols are based on established methods for N-formylation and formamide dehydration.[10][11][12][13]

Step 1: Synthesis of Chiral N-(1-(4-Chlorophenyl)ethyl)formamide

This step involves the formylation of the primary amine. Various formylating agents can be employed, with formic acid being a common and efficient choice.

Protocol:

  • To a round-bottom flask, add chiral 1-(4-Chlorophenyl)ethylamine (1.0 eq).

  • Add formic acid (1.2-1.5 eq).

  • The reaction mixture is stirred at 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude N-(1-(4-Chlorophenyl)ethyl)formamide, which can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of Chiral this compound

The dehydration of the formamide intermediate yields the target isocyanide. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base is a widely used and effective dehydrating system.[10][11]

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve chiral N-(1-(4-Chlorophenyl)ethyl)formamide (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a tertiary amine base, such as triethylamine (2.0-3.0 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for a short period (typically 5-30 minutes) and then allowed to warm to room temperature. The reaction progress should be monitored by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch).[11]

  • Once the reaction is complete, the mixture is carefully quenched by pouring it into ice-cold saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford the crude chiral this compound. Further purification can be achieved by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative and qualitative data for the key compounds in this synthesis.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Chiral 1-(4-Chlorophenyl)ethylamineC₈H₁₀ClN155.62Colorless to pale yellow liquid
Chiral N-(1-(4-Chlorophenyl)ethyl)formamideC₉H₁₀ClNO183.63White to off-white solid
Chiral this compoundC₉H₈ClN165.62Pale yellow oil

Table 2: Spectroscopic Data for Key Compounds

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Chiral 1-(4-Chlorophenyl)ethylamine ~7.3 (m, 4H, Ar-H), ~4.1 (q, 1H, CH), ~1.4 (d, 3H, CH₃), ~1.5 (br s, 2H, NH₂)~144 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~50 (CH), ~25 (CH₃)~3370 (N-H), ~3290 (N-H), ~2960 (C-H), ~1600 (C=C)
Chiral N-(1-(4-Chlorophenyl)ethyl)formamide ~8.1 (s, 1H, CHO), ~7.3 (m, 4H, Ar-H), ~6.0 (br d, 1H, NH), ~5.1 (quint, 1H, CH), ~1.5 (d, 3H, CH₃)~160 (C=O), ~140 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~49 (CH), ~22 (CH₃)~3280 (N-H), ~2980 (C-H), ~1650 (C=O, Amide I), ~1540 (N-H bend, Amide II)
Chiral this compound ~7.4-7.3 (m, 4H, Ar-H), ~4.8 (q, 1H, CH), ~1.7 (d, 3H, CH₃)~158 (N≡C), ~138 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~56 (CH), ~24 (CH₃)~2980 (C-H), ~2150 (N≡C), ~1600 (C=C)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the specific enantiomer, solvent, and instrument used. The data presented for the formamide and isocyanide are predicted based on analogous structures and general principles of NMR and IR spectroscopy.[14][15][16]

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material selection to final product characterization.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: Chiral 1-(4-Chlorophenyl)ethylamine formylation N-Formylation start->formylation formamide Intermediate: N-(1-(4-Chlorophenyl)ethyl)formamide formylation->formamide tlc_form TLC Monitoring (Formylation) formylation->tlc_form dehydration Dehydration formamide->dehydration nmr_form NMR (¹H, ¹³C) (Formamide) formamide->nmr_form ir_form IR Spectroscopy (Formamide) formamide->ir_form product Final Product: This compound dehydration->product tlc_iso TLC/IR Monitoring (Dehydration) dehydration->tlc_iso nmr_iso NMR (¹H, ¹³C) (Isocyanide) product->nmr_iso ir_iso IR Spectroscopy (Isocyanide) product->ir_iso purity Purity & Enantiomeric Excess Analysis (e.g., Chiral HPLC) product->purity

Figure 2: Workflow for the synthesis and characterization of chiral this compound.

Conclusion

The synthesis of chiral this compound is a straightforward and efficient two-step process starting from the readily available chiral amine. The protocols provided in this guide, based on well-established chemical transformations, offer a reliable pathway for obtaining this valuable synthetic intermediate. The provided analytical data serves as a benchmark for the characterization of the intermediate and final product, ensuring the successful synthesis for applications in drug discovery and development. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-Chlorophenyl)ethyl isocyanide, a chiral isocyanide with potential applications as an advanced intermediate in asymmetric synthesis. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document outlines the established synthetic route and provides predicted spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy.

Synthesis

The most common and established method for the synthesis of this compound is the dehydration of its corresponding formamide precursor, N-[1-(4-chlorophenyl)ethyl]formamide. This two-step process begins with the formylation of the primary amine, 1-(4-chlorophenyl)ethylamine.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of 1-(4-Chlorophenyl)ethylamine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)ethylamine (1 equivalent) in an excess of ethyl formate, which serves as both the formylating agent and the solvent.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the excess ethyl formate under reduced pressure to yield crude N-[1-(4-chlorophenyl)ethyl]formamide. This product is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Dehydration of N-[1-(4-chlorophenyl)ethyl]formamide

A variety of dehydrating agents can be employed for this step. Phosphorus oxychloride (POCl₃) in the presence of a base is a common and effective method.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-[1-(4-chlorophenyl)ethyl]formamide (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N) or pyridine (2.5-3 equivalents) as a base to scavenge the generated acid.

  • Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching and Work-up: Carefully pour the reaction mixture into ice-cold saturated sodium carbonate (Na₂CO₃) solution to quench the excess POCl₃ and neutralize the acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d2HAr-H (ortho to C-Cl)
~7.28d2HAr-H (meta to C-Cl)
~4.90q1H-CH (CH₃)NC
~1.60d3H-CH(CH ₃)NC
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
~160-N≡C
~140Ar-C (ipso to C-Cl)
~134Ar-C (ipso to ethyl group)
~129Ar-C H
~127Ar-C H
~55-C H(CH₃)NC
~24-CH(C H₃)NC
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2150StrongN≡C stretch
~2980MediumC-H stretch (aliphatic)
~3050MediumC-H stretch (aromatic)
~1490StrongC=C stretch (aromatic)
~1090StrongC-Cl stretch
~830StrongC-H bend (para-disubstituted)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
165/167[M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
139/141[M - C₂H₄]⁺ or [M - CN]⁺
104[M - C₂H₄ - Cl]⁺

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Synthesis_Workflow amine 1-(4-Chlorophenyl)ethylamine formamide N-[1-(4-chlorophenyl)ethyl]formamide amine->formamide Ethyl formate, Reflux isocyanide This compound formamide->isocyanide POCl₃, Et₃N, CH₂Cl₂

Caption: Synthetic pathway to this compound.

Dehydration_Mechanism_Overview cluster_step1 Activation of Formamide cluster_step2 Elimination formamide Formamide activated_complex Activated O-Phosphoryl Intermediate formamide->activated_complex + POCl₃ elimination Elimination of H⁺ and [OPOCl₂]⁻ activated_complex->elimination + Triethylamine (Base) isocyanide Isocyanide elimination->isocyanide

Caption: Overview of the formamide dehydration mechanism.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(4-Chlorophenyl)ethyl isocyanide, a versatile building block in organic synthesis. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈ClN
Molecular Weight 165.62 g/mol [1]
CAS Number 131025-44-0
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the characteristic isocyanide functional group exhibits a strong and sharp absorption band in the infrared (IR) spectrum, typically in the range of 2165–2110 cm⁻¹. The proton and carbon nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectra would be expected to show signals corresponding to the ethyl group and the 4-chlorophenyl moiety. Mass spectrometry (MS) would show a molecular ion peak corresponding to its molecular weight.

Reactivity and Synthetic Applications

Isocyanides are a unique class of organic compounds characterized by the isocyano group (-N≡C), which imparts upon them a rich and diverse reactivity profile. They are generally stable towards strong bases but are sensitive to acidic conditions.[2]

Multicomponent Reactions

This compound is a valuable reactant in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more starting materials to form a complex product. Two of the most prominent MCRs involving isocyanides are the Passerini and Ugi reactions.

3.1.1. Passerini Reaction

The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[2][3] This reaction is atom-economical and proceeds readily in aprotic solvents at room temperature.[2]

A plausible reaction of this compound in a Passerini reaction is depicted below:

Passerini_Reaction cluster_reactants Reactants cluster_product Product Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide Product α-Acyloxy Amide Isocyanide->Product + Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Product + Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Product +

Caption: Passerini three-component reaction workflow.

3.1.2. Ugi Reaction

The Ugi reaction is a four-component reaction that involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[4] This reaction is highly versatile and allows for the rapid generation of diverse molecular scaffolds, making it a powerful tool in combinatorial chemistry and drug discovery.[4]

A representative Ugi reaction involving this compound is outlined in the following diagram:

Ugi_Reaction cluster_reactants Reactants cluster_product Product Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide Product Bis-Amide Isocyanide->Product + Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Product + Amine Amine (e.g., Aniline) Amine->Product + Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Product + Synthesis_Workflow Start 1-(4-Chlorophenyl)ethylamine Step1 Formylation (e.g., with ethyl formate or formic acid) Start->Step1 Intermediate N-(1-(4-chlorophenyl)ethyl)formamide Step1->Intermediate Step2 Dehydration (POCl₃, base) Intermediate->Step2 Product This compound Step2->Product

References

1-(4-Chlorophenyl)ethyl isocyanide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information: 1-(4-Chlorophenyl)ethyl isocyanide

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis, particularly in the realm of multicomponent reactions. This document details its fundamental properties, key synthetic applications with experimental protocols, and its role in generating molecular diversity for research and drug discovery.

CAS Number: 131025-44-0

Molecular Formula: C₉H₈ClN

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published in readily accessible databases, the following table summarizes its basic calculated properties and expected spectroscopic characteristics. For comparison, experimental data for the closely related precursor, N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, is also provided.

PropertyValueSource
Molecular Weight 165.62 g/mol Calculated
Synonyms 4-Chloro-alpha-methylbenzylisocyanide, 1-Chloro-4-(1-isocyano-ethyl)-benzene
Expected IR Absorption Strong absorption in the range of 2165–2110 cm⁻¹ for the isocyanide group.General Spectroscopic Data
¹H-NMR of related N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide δ = 7.38–7.35 (m, 2H, CHarom), 7.30–7.28 (m, 2H, CHarom), 4.41 (qd, 1H), 4.14 (br s, 1H, NH), 1.56 (d, 3H) ppm.[1]Experimental Data
¹³C-NMR of related N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide δ = 139.8 (s, Carom), 134.2 (s, Carom),129.1 (s, CHarom), 127.6 (s, CHarom), 114.7 (s, C≡N), 55.0 (s, CHMe), 22.0 (s, Me) ppm.[1]Experimental Data

Synthetic Applications: Multicomponent Reactions

This compound is a valuable building block in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. The isocyanide's dual nucleophilic and electrophilic character at the carbon atom is central to its reactivity. Its primary applications are in the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of α-acylamino amides.[2][3] It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[2] The reaction is typically exothermic and proceeds quickly, often in polar aprotic solvents like DMF, though methanol and ethanol are also effective.[2]

While a specific protocol for this compound is not detailed in the literature, a general procedure for the Ugi four-component reaction is as follows. This can be adapted by the skilled researcher for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol) at room temperature.

  • Imine Formation: Stir the mixture for a period to allow for the formation of the imine. This can be monitored by techniques such as TLC or NMR.

  • Addition of Components: To the solution containing the imine, add the carboxylic acid (1.0 eq.) followed by the dropwise addition of this compound (1.0 eq.).

  • Reaction Progression: The reaction is typically stirred at room temperature for 24-48 hours. The progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Ugi_Reaction_Workflow cluster_reactants Reactant Mixing cluster_process Reaction and Purification cluster_output Product Amine Amine Reaction_Vessel One-Pot Reaction (e.g., Methanol, RT) Amine->Reaction_Vessel Carbonyl Aldehyde/Ketone Carbonyl->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide Isocyanide->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Final_Product α-Acylamino Amide Purification->Final_Product Purified Product Ugi_Mechanism cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product R1_NH2 Amine (R1-NH2) Imine Imine Formation R1-N=CHR2 R1_NH2->Imine R2_CHO Aldehyde (R2-CHO) R2_CHO->Imine R3_COOH Carboxylic Acid (R3-COOH) Nitrilium Nitrilium Ion Intermediate R3_COOH->Nitrilium R3-COO- R4_NC Isocyanide (R4-NC) [this compound] R4_NC->Nitrilium Iminium Iminium Ion [R1-N+H=CHR2] Imine->Iminium + H+ (from R3-COOH) Iminium->Nitrilium + R4-NC Adduct α-Adduct Nitrilium->Adduct Ugi_Product α-Acylamino Amide Adduct->Ugi_Product Mumm Rearrangement

References

Technical Guide: Stability and Storage of 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability profile and recommended storage conditions for the research compound 1-(4--Chlorophenyl)ethyl isocyanide. The information is collated from publicly available data on isocyanides and standard laboratory practices for analogous compounds.

Chemical Stability Profile

Isocyanides as a functional group exhibit a distinct reactivity profile. Their stability is highly dependent on the chemical environment, particularly pH. 1-(4-Chlorophenyl)ethyl isocyanide, as an aromatic secondary isocyanide, is expected to follow these general stability principles.

1.1 pH Sensitivity The most significant factor governing the stability of isocyanides is pH.

  • Acidic Conditions: Isocyanides are highly susceptible to acid-catalyzed hydrolysis. In the presence of aqueous acid, they readily convert to the corresponding N-substituted formamide.[1] For this compound, this would result in the formation of N-(1-(4-chlorophenyl)ethyl)formamide. This degradation pathway is a critical consideration for any experimental workup or formulation in acidic media.

  • Neutral Conditions: At physiological pH, isocyanides are generally inert towards common nucleophiles such as water, alcohols, and amines.[2]

  • Basic Conditions: Isocyanides are generally stable under strongly basic conditions, which are often employed during their synthesis.[1][3] While aromatic isocyanides can be more susceptible to hydroxide attack than aliphatic ones, they are largely resilient in alkaline environments.[2] The negative charge on the carbon atom of the isocyanide functional group repels nucleophiles like the hydroxide ion (OH⁻), preventing hydrolysis in basic media.[4]

1.2 Other Degradation Factors Beyond pH, other environmental factors can influence the stability of this compound.

  • Moisture: As with acid sensitivity, ambient moisture can facilitate hydrolysis over time, especially if acidic impurities are present. Safety data for similar compounds consistently highlight moisture sensitivity.[2][5]

  • Light and Air: Some isocyanides are noted to be sensitive to light and air, potentially leading to gradual degradation or discoloration upon prolonged exposure.[5][6]

  • Thermal Stress: While specific data for this compound is unavailable, isocyanides can be thermally labile. At elevated temperatures, polymerization can occur, particularly in the presence of acid catalysts.[1][6]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to decomposition.

1.3 Potential Degradation Pathway

The primary and most well-defined degradation pathway for isocyanides is acid-catalyzed hydrolysis. The process involves protonation of the isocyanide carbon, followed by nucleophilic attack by water and subsequent tautomerization to yield the final formamide product.

G cluster_main Acid-Catalyzed Hydrolysis of this compound A This compound (R-N≡C) B Protonated Intermediate (R-N≡C-H)+ A->B + H+ (Acid catalyst) C Water Adduct (R-N=C(OH)H)+ B->C + H2O D N-(1-(4-chlorophenyl)ethyl)formamide (R-NH-CHO) C->D Tautomerization

Caption: Primary degradation pathway for isocyanides in acidic conditions.

Recommended Storage and Handling Conditions

Proper storage is critical to ensure the long-term integrity and purity of this compound. The following recommendations are based on safety data sheets (SDS) for structurally similar isocyanide compounds, such as Benzyl isocyanide and Tosylmethyl isocyanide.[2][7]

2.1 Summary of Storage Conditions

ParameterRecommendationRationale
Temperature Freezer (-20°C) or Refrigerated (2-8°C)To minimize thermal degradation and potential polymerization.
Atmosphere Under an inert gas (Argon or Nitrogen)To prevent degradation from exposure to air and moisture.
Container Tightly sealed, amber glass vial or bottleTo protect from light and prevent moisture ingress.
Location Cool, dry, well-ventilated areaTo ensure a stable external environment.
Incompatibilities Strong acids, strong oxidizing agents, moistureTo prevent rapid chemical decomposition and hydrolysis.[5][8]

Experimental Protocol: Stability-Indicating Method Development

To quantitatively assess the stability of this compound and identify its degradation products, the development of a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[1][9] The following outlines a general protocol for developing such a method.

3.1 Objective To develop and validate a quantitative HPLC method capable of separating this compound from all potential degradation products, process impurities, and other sample components.

3.2 Forced Degradation (Stress Testing) Forced degradation studies are performed to intentionally degrade the compound and generate its likely degradation products.[10] This is essential to ensure the analytical method's specificity.

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 30-60 minutes.[10]

  • Base Hydrolysis: Reflux the compound with 0.1 N NaOH at 60°C for 30-60 minutes.[10]

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.[10]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C) for 24-48 hours.

  • Photolytic Degradation: Expose the compound (in solution and as a solid) to UV light (e.g., 254 nm) and visible light to assess photostability.

3.3 HPLC Method Development Workflow

The goal is to achieve adequate resolution between the parent compound peak and all peaks generated during the stress testing.

G cluster_workflow HPLC Stability-Indicating Method Development Workflow A Step 1: Column & Mobile Phase Screening B Select initial conditions (e.g., C18 column, Acetonitrile/Water mobile phase) A->B C Step 2: Analyze Stressed Samples D Inject parent compound and all forced degradation samples C->D E Step 3: Evaluate Specificity F Is parent peak resolved from degradant peaks? (Resolution > 2) E->F G Step 4: Optimization F->G No I Step 5: Method Validation (ICH Guidelines) F->I Yes H Adjust mobile phase pH, organic ratio, gradient slope, or change column G->H H->C Re-analyze J Validate for Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness I->J

Caption: A systematic workflow for developing a stability-indicating HPLC method.

3.4 Method Validation Once optimal chromatographic conditions are achieved, the method must be validated according to ICH (International Conference on Harmonisation) guidelines to ensure it is fit for purpose.[10] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in samples.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

A Comprehensive Review on the Synthesis of Aromatic Isocyanides: Methods, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing aromatic isocyanides (also known as aryl isonitriles). Aromatic isocyanides are versatile building blocks in organic synthesis, finding extensive application in multicomponent reactions, the synthesis of heterocyclic compounds, and as ligands in organometallic chemistry. Their unique electronic structure, featuring a divalent carbon atom, makes them valuable reagents in the construction of complex molecular architectures, which is of significant interest in drug discovery and materials science.

This guide will delve into the most prevalent synthetic routes, offering detailed experimental protocols for key reactions. Quantitative data is summarized in structured tables to facilitate methodological comparison. Furthermore, reaction mechanisms and experimental workflows are visually represented through detailed diagrams to provide a clear and concise understanding of the underlying chemical transformations.

Key Synthetic Methodologies

The synthesis of aromatic isocyanides is predominantly achieved through two main strategies: the dehydration of N-arylformamides and the Hofmann carbylamine reaction. Each method offers distinct advantages and is suited for different substrate scopes and scales of production.

Dehydration of N-Arylformamides

The dehydration of readily available N-arylformamides is the most common and versatile method for synthesizing aromatic isocyanides. This transformation can be accomplished using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being one of the most efficient and widely used.

The reaction proceeds through the formation of a Vilsmeier-type intermediate. The N-arylformamide acts as a nucleophile, attacking the phosphorus center of POCl₃. Subsequent elimination steps, facilitated by a base (typically a tertiary amine like triethylamine), lead to the formation of the isocyanide and inorganic byproducts.

G cluster_0 Step 1: Activation of Formamide cluster_1 Step 2: Elimination Formamide Ar-NH-CHO Intermediate1 Vilsmeier-type Intermediate [Ar-N=CH-O-P(O)Cl₂] Formamide->Intermediate1 Attack on POCl₃ POCl3 P(O)Cl₃ POCl3->Intermediate1 Base Base (e.g., Et₃N) Base->Intermediate1 Proton abstraction Intermediate2 [Ar-N=C(H)-O-P(O)Cl₂]⁻ Intermediate1->Intermediate2 Chloride elimination Isocyanide Ar-N≡C Intermediate2->Isocyanide Elimination of phosphate group Byproducts [O=P(O)Cl₂]⁻ + Base-H⁺ + Cl⁻ Intermediate2->Byproducts

Caption: Mechanism of N-Arylformamide Dehydration with POCl₃.

  • Reaction Setup: A round-bottom flask is charged with N-(3-bromophenyl)formamide (1.0 mmol) and triethylamine (as the solvent). The flask is cooled to 0 °C in an ice bath.

  • Addition of Reagent: Phosphorus oxychloride (1.0 to 1.5 mmol) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction: The reaction is typically complete in under 5 minutes. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered through a short pad of silica gel to remove triethylamine hydrochloride and other inorganic salts.

  • Purification: The solvent (triethylamine) is removed under reduced pressure to afford the crude product. Further purification, if necessary, can be achieved by column chromatography on silica gel or distillation.

The following table summarizes the yields of various substituted aromatic isocyanides synthesized using the phosphorus oxychloride dehydration method.

EntrySubstituent on Phenyl RingProductYield (%)[1]
13-Br3-Bromo-1-isocyanobenzene98
24-Cl4-Chloro-1-isocyanobenzene95
34-F4-Fluoro-1-isocyanobenzene92
44-NO₂1-Isocyano-4-nitrobenzene85
54-CN4-Isocyanobenzonitrile88
64-OCH₃1-Isocyano-4-methoxybenzene96
74-CH₃1-Isocyano-4-methylbenzene94
82,4,6-tri-Me1-Isocyano-2,4,6-trimethylbenzene90
92,6-di-iPr2,6-Diisopropylphenyl isocyanide87
Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hofmann isonitrile synthesis, is a classic method for the preparation of isocyanides from primary amines. The reaction involves the treatment of a primary aromatic amine with chloroform (CHCl₃) in the presence of a strong base, typically alcoholic potassium hydroxide (KOH). A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic amine/chloroform phase.

The reaction mechanism proceeds through the formation of dichlorocarbene (:CCl₂) as a key reactive intermediate. The dichlorocarbene is generated in situ from the reaction of chloroform with a strong base. The primary amine then attacks the electrophilic dichlorocarbene, and subsequent elimination of two molecules of hydrogen chloride yields the isocyanide.

G cluster_0 Step 1: Dichlorocarbene Formation cluster_1 Step 2: Nucleophilic Attack and Elimination Chloroform CHCl₃ Dichlorocarbene :CCl₂ Chloroform->Dichlorocarbene α-elimination Base Base (e.g., KOH) Base->Dichlorocarbene Intermediate1 Ar-N⁺H₂-C⁻Cl₂ Dichlorocarbene->Intermediate1 Amine Ar-NH₂ Amine->Intermediate1 Attack on dichlorocarbene Intermediate2 Ar-N=C(H)Cl Intermediate1->Intermediate2 Proton transfer & -Cl⁻ Isocyanide Ar-N≡C Intermediate2->Isocyanide -HCl (Base assisted)

Caption: Mechanism of the Hofmann Carbylamine Reaction.

Note: This reaction should be performed in a well-ventilated fume hood due to the potent and unpleasant odor of isocyanides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of aniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared.

  • Addition of Base and Catalyst: An aqueous solution of a strong base, such as sodium hydroxide (e.g., 50% w/v), is added, along with a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Addition of Chloroform: Chloroform (1.0-1.5 equivalents) is added dropwise to the vigorously stirred, biphasic mixture. The reaction is often exothermic.

  • Reaction: The mixture is heated to reflux for a period of time (typically 1-3 hours) until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude phenyl isocyanide can be purified by vacuum distillation.

While the Hofmann carbylamine reaction is a well-established method, obtaining high yields for a wide range of substituted anilines can be challenging, and the reaction is often used for qualitative analysis. The following table provides representative yields.

EntrySubstituent on Phenyl RingProductYield (%)
1HPhenyl isocyanide40-60%
24-CH₃4-Methylphenyl isocyanide~50%
34-Cl4-Chlorophenyl isocyanide~45%
44-OCH₃4-Methoxyphenyl isocyanide~55%

Application in Multicomponent Reactions

Aromatic isocyanides are cornerstone reactants in several important multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. The Ugi and Passerini reactions are two of the most prominent examples.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack by Isocyanide cluster_2 Step 3: Mumm Rearrangement Aldehyde R¹-CHO Imine R¹-CH=N-R² Aldehyde->Imine Amine R²-NH₂ Amine->Imine NitriliumIon [R¹-CH(N-R²)-C≡N⁺-Ar] Imine->NitriliumIon Protonation by R³-COOH Isocyanide Ar-N≡C Isocyanide->NitriliumIon Attack on iminium ion CarboxylicAcid R³-COOH CarboxylicAcid->NitriliumIon Intermediate Adduct NitriliumIon->Intermediate Attack by R³-COO⁻ Product Bis-amide Intermediate->Product Mumm Rearrangement G cluster_0 Step 1: Formation of a Reactive Intermediate cluster_1 Step 2: Intramolecular Rearrangement Aldehyde R¹-CHO NitriliumIon [R¹-CH(O-CO-R²)-C≡N⁺-Ar] Aldehyde->NitriliumIon Protonation by R²-COOH CarboxylicAcid R²-COOH CarboxylicAcid->NitriliumIon Isocyanide Ar-N≡C Isocyanide->NitriliumIon Nucleophilic attack Intermediate Adduct NitriliumIon->Intermediate Attack by R²-COO⁻ Product α-Acyloxy Amide Intermediate->Product Acyl transfer

References

A Technical Guide to the Theoretical Analysis of 1-(4-Chlorophenyl)ethyl Isocyanide's Electronic Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational approach for the theoretical investigation of the electronic structure of 1-(4-Chlorophenyl)ethyl isocyanide. While direct computational studies on this specific molecule are not extensively published, this document establishes a robust protocol based on well-documented theoretical calculations performed on analogous aryl isocyanides and chlorophenyl derivatives.[1][2][3][4] The methodologies detailed herein serve as a blueprint for researchers aiming to elucidate the molecule's geometric, electronic, and reactive properties, which are crucial for applications in materials science and drug design.

Computational Methodology: A Protocol for Electronic Structure Analysis

The primary theoretical framework for analyzing molecules of this class is Density Functional Theory (DFT), a proven method for accurately predicting electronic properties.[3][5] The recommended computational protocol involves geometry optimization, vibrational frequency analysis, and the calculation of various electronic descriptors.

Experimental Protocol: DFT Calculation Workflow

  • Initial Structure Generation: The 3D structure of this compound is first constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using DFT with the B3LYP hybrid functional and a comprehensive basis set, such as 6-311++G(d,p).[3][5] This level of theory provides a reliable balance between accuracy and computational cost for organic molecules containing halogens.

  • Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5] These calculations also yield theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

  • Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are conducted to determine key electronic properties. These include:

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.[3][6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugative effects and charge delocalization, which are crucial for understanding molecular stability.[3][7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3] This is particularly valuable in drug design for understanding potential intermolecular interactions.

    • Mulliken Atomic Charges: Atomic charges are calculated to quantify the electron distribution across the molecule.[7]

The entire computational workflow can be visualized as a logical sequence of steps.

A 1. Initial Molecule Construction B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum Energy) B->C D 4. Electronic Property Analysis (Single-Point Calculations) C->D E HOMO-LUMO Analysis D->E F NBO Analysis D->F G MEP Surface Generation D->G H Mulliken Population Analysis D->H I 5. Data Interpretation & Reporting E->I F->I G->I H->I cluster_0 Frontier Molecular Orbitals (FMO) cluster_1 Global Reactivity Descriptors cluster_2 Charge Distribution HOMO HOMO Energy Gap Energy Gap (ΔE) (LUMO - HOMO) HOMO->Gap LUMO LUMO Energy LUMO->Gap Hardness Chemical Hardness (η) Gap->Hardness Softness Chemical Softness (S) Hardness->Softness Stability Kinetic Stability Hardness->Stability MEP Molecular Electrostatic Potential (MEP) ReactivitySites Prediction of Reactive Sites MEP->ReactivitySites NBO Natural Bond Orbital (NBO) Charges NBO->ReactivitySites

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 1-(4-Chlorophenyl)ethyl isocyanide, a reactive isocyanate intermediate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 131025-44-0), this document synthesizes data from structurally analogous compounds, primarily (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate and 4-Chlorophenyl isocyanate. This information should be regarded as a robust surrogate for establishing safe laboratory practices.

Hazard Identification and Classification

Isocyanates as a chemical class are potent sensitizers and irritants. The primary hazards associated with this compound are presumed to be acute toxicity upon inhalation, severe skin and eye irritation, and the potential for allergic sensitization of the respiratory system and skin.[1][2][3]

GHS Hazard Classification (Presumed, based on analogues)

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 1 or 2H330: Fatal if inhaled[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 1 or 2H318/H319: Causes serious eye damage/irritation[2][3][4]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life[2]
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[2]

Physical and Chemical Properties

Physical and Chemical Data for 4-Chlorophenyl Isocyanate

PropertyValue
Appearance White crystals[1]
Molecular Formula C7H4ClNO[1]
Molecular Weight 153.57 g/mol
Boiling Point 203-204 °C @ 760 mmHg[1]
Melting Point 27-31 °C[1]
Flash Point 90 °C (194 °F)[1]
Vapor Pressure 0.3 mm Hg @ 20 °C[1]
Vapor Density 5.3 (Air = 1)[1]
Specific Gravity 1.260 g/cm³[1]
Solubility Reacts with water[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the high toxicity and sensitizing potential, stringent adherence to the following protocols is mandatory.

Engineering Controls
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate ventilation is maintained in the laboratory.

  • Closed Systems: For larger scale operations, the use of a closed system is strongly recommended.[3]

  • Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)
  • Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge for organic vapors and particulates is required.[1][3]

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[1]

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[1]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, chemically resistant aprons or suits should be worn.[1]

Storage and Disposal

Storage
  • Moisture Sensitivity: Isocyanates are moisture-sensitive and react with water to produce carbon dioxide gas, which can lead to container pressurization and rupture.[1][3]

  • Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][6] Refrigerated storage may be appropriate for long-term stability.[4]

  • Incompatibilities: Store away from incompatible materials such as acids, alcohols, amines, strong bases, and strong oxidizing agents.[1][3]

Disposal
  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.

  • Decontamination: Spills should be absorbed with an inert material and the area decontaminated. Do not use water for cleanup as it will react with the isocyanate.

  • Container Disposal: Empty containers may still contain hazardous residues and should be disposed of according to approved waste disposal protocols.

Emergency Procedures and First Aid

Spills and Leaks
  • Evacuate the area immediately.

  • Wear full PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Do not allow the spill to enter drains or waterways.[1]

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1][4][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Logical Workflow for Handling

The following diagram outlines the critical steps for safely handling this compound in a research environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response b Don Full PPE a->b c Verify Fume Hood Operation b->c d Work in Fume Hood c->d e Use Inert Atmosphere Techniques d->e f Avoid Incompatible Materials e->f g Decontaminate Glassware f->g h Segregate Hazardous Waste g->h i Dispose via Approved Channels h->i i->a j Spill Containment k First Aid Measures j->k l Notify Supervisor k->l

Caption: Workflow for handling this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers consult all available safety literature and adhere to their institution's specific safety protocols. Always perform a thorough risk assessment before commencing any new experimental work.

References

Commercial Sourcing and Synthetic Guidance for Enantiopure 1-(4-Chlorophenyl)ethyl Isocyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiopure 1-(4-Chlorophenyl)ethyl isocyanide, a crucial building block in pharmaceutical research and development. Additionally, it offers detailed experimental protocols for its synthesis and chiral analysis, empowering researchers to either procure or produce this compound with a high degree of stereochemical purity.

Commercial Supplier Landscape

While direct commercial listings for the enantiopure (R)- and (S)-1-(4-Chlorophenyl)ethyl isocyanide are not abundantly available, the key to accessing these compounds lies in the ready availability of their chiral precursors, specifically the (R)- and (S)-enantiomers of 1-(4-chlorophenyl)ethylamine. Several reputable chemical suppliers offer these precursors, from which the target isocyanides can be synthesized in a straightforward two-step process. The table below summarizes representative suppliers for the racemic isocyanide and its enantiopure amine precursors.

Table 1: Commercial Suppliers of this compound and Precursors

CompoundSupplierCatalog NumberPurityAvailable Quantities
This compound (Racemic)BLD PharmBD00840166Not SpecifiedInquire
ChemicalBookCB3133585Not SpecifiedInquire
Apollo ScientificOR90504195%Inquire
(R)-1-(4-Chlorophenyl)ethanamine Sigma-Aldrich39343698%1g, 5g
Alfa AesarL1460398%1g, 5g
TCI ChemicalsC1883>98.0%1g, 5g
(S)-1-(4-Chlorophenyl)ethanamine Sigma-Aldrich39344498%1g, 5g
Alfa AesarL1460498%1g, 5g
TCI ChemicalsC1884>98.0%1g, 5g

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

The synthesis of enantiopure this compound is typically achieved through a two-step sequence starting from the corresponding enantiopure amine: formylation followed by dehydration. The following protocols are based on established literature procedures for similar substrates.

Synthesis of Enantiopure N-(1-(4-Chlorophenyl)ethyl)formamide

This procedure describes the formylation of the chiral amine.

Materials:

  • (R)- or (S)-1-(4-Chlorophenyl)ethylamine (1.0 eq)

  • Ethyl formate (10 eq)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of (R)- or (S)-1-(4-chlorophenyl)ethylamine in anhydrous toluene, add a significant excess of ethyl formate (approximately 10 equivalents).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude N-(1-(4-chlorophenyl)ethyl)formamide can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR). Otherwise, purification can be achieved by column chromatography on silica gel.

Synthesis of Enantiopure this compound via Dehydration

This protocol details the dehydration of the formamide to the isocyanide using phosphorus oxychloride and triethylamine.[1]

Materials:

  • Enantiopure N-(1-(4-Chlorophenyl)ethyl)formamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Anhydrous triethylamine (Et₃N) (3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve the enantiopure N-(1-(4-chlorophenyl)ethyl)formamide in anhydrous dichloromethane.

  • Add triethylamine to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to quench the excess POCl₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude isocyanide.

  • Purify the product by vacuum distillation or column chromatography on silica gel (use with caution due to the lachrymatory and malodorous nature of isocyanides).

Chiral HPLC Analysis of Enantiopure this compound

To confirm the enantiomeric purity of the synthesized isocyanide, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed. The following provides a general guideline for method development.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Commonly used columns for chiral amine derivatives include those based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) or Pirkle-type columns.

Mobile Phase:

  • A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic analytes.

Example Method Conditions (to be optimized):

  • Column: Chiralpak AD-H or equivalent

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Procedure:

  • Dissolve a small sample of the synthesized isocyanide in the mobile phase.

  • Inject the sample onto the chiral HPLC system.

  • Analyze the resulting chromatogram. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the procurement and synthesis process, the following diagrams are provided.

G Workflow for Obtaining Enantiopure Isocyanide start Identify Need for Enantiopure This compound supplier_search Search for Direct Commercial Suppliers start->supplier_search precursor_search Search for Enantiopure Amine Precursors start->precursor_search synthesis_decision Synthesize in-house? supplier_search->synthesis_decision Limited Availability precursor_search->synthesis_decision Precursors Available procure_isocyanide Procure Directly synthesis_decision->procure_isocyanide No procure_amine Procure Enantiopure Amine synthesis_decision->procure_amine Yes final_product Enantiopure Isocyanide Obtained procure_isocyanide->final_product formylation Step 1: Formylation procure_amine->formylation dehydration Step 2: Dehydration formylation->dehydration purification Purification and Analysis dehydration->purification purification->final_product G Synthetic Pathway to Enantiopure Isocyanide cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product amine (R)- or (S)-1-(4-Chlorophenyl)ethylamine formamide N-(1-(4-Chlorophenyl)ethyl)formamide amine->formamide Formylation (Ethyl Formate) isocyanide This compound formamide->isocyanide Dehydration (POCl3, Et3N)

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(4-Chlorophenyl)ethyl Isocyanide in Ugi Four-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(4-Chlorophenyl)ethyl isocyanide in Ugi four-component reactions (Ugi-4CR). The Ugi reaction is a powerful tool in medicinal chemistry and drug discovery, enabling the rapid synthesis of diverse libraries of α-acylamino carboxamides, which are valuable as peptidomimetics.[1][2][3][4]

The Ugi-4CR is a one-pot reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative.[5][6] The reaction is known for its high atom economy, generally high yields, and tolerance of a wide variety of functional groups on the starting materials.[7] This allows for the creation of structurally diverse molecules with potential therapeutic applications.[8][9]

General Reaction Scheme

The Ugi four-component reaction proceeds through the condensation of an aldehyde and an amine to form an imine. The imine is then protonated by the carboxylic acid, followed by the nucleophilic addition of the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, which, after a Mumm rearrangement, yields the final α-acylamino amide product.[7][10]

Diagram of the General Ugi Reaction Mechanism

Ugi_Mechanism cluster_reactants Starting Materials Aldehyde R1-CHO Aldehyde Imine R1-CH=N-R2 Imine Aldehyde->Imine + Amine - H2O Amine R2-NH2 Amine Amine->Imine Isocyanide R3-NC 1-(4-Chlorophenyl)ethyl isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium CarboxylicAcid R4-COOH Carboxylic Acid Iminium [R1-CH=NH+-R2] Iminium Ion CarboxylicAcid->Iminium Imine->Iminium + H+ (from R4-COOH) Iminium->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + R4-COO- Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: General mechanism of the Ugi four-component reaction.

Quantitative Data Summary

Table 1: Typical Ugi-4CR Conditions

ParameterTypical Range/ValueNotes
Solvent Methanol, Ethanol, Dichloromethane (DCM), Trifluoroethanol (TFE)Polar protic solvents often favor the reaction.[5]
Temperature Room Temperature (20-25 °C)The reaction is often exothermic.[7]
Concentration 0.5 - 2.0 MHigher concentrations generally lead to better yields.[7]
Stoichiometry 1:1:1:1 (Aldehyde:Amine:Carboxylic Acid:Isocyanide)Equimolar amounts of reactants are typically used.
Reaction Time 12 - 48 hoursReaction completion can be monitored by TLC or LC-MS.

Table 2: Expected Yields for Ugi-4CR

Product TypeExpected YieldNotes
Simple aliphatic and aromatic substrates60 - 95%Yields are generally high for unhindered reactants.
Sterically hindered substrates30 - 60%Bulkier reactants may lead to lower yields.
Substrates with sensitive functional groups40 - 80%The Ugi reaction is compatible with a wide range of functional groups.

Experimental Protocols

The following is a general experimental protocol for a Ugi four-component reaction that can be adapted for the use of this compound.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • This compound

  • Anhydrous methanol

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram

Ugi_Workflow Start Start AddReactants 1. Add aldehyde, amine, and carboxylic acid to methanol. Start->AddReactants Stir1 2. Stir for 30 minutes at RT. AddReactants->Stir1 AddIsocyanide 3. Add 1-(4-Chlorophenyl)ethyl isocyanide. Stir1->AddIsocyanide Stir2 4. Stir for 24-48 hours at RT. AddIsocyanide->Stir2 Monitor 5. Monitor reaction by TLC. Stir2->Monitor Monitor->Stir2 Incomplete Workup 6. Aqueous workup. Monitor->Workup Complete Extract 7. Extract with ethyl acetate. Workup->Extract Dry 8. Dry organic layer and concentrate. Extract->Dry Purify 9. Purify by column chromatography. Dry->Purify Characterize 10. Characterize the product. Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Ugi-4CR.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in anhydrous methanol (2 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[11]

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.[11]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and HRMS).

Applications in Drug Discovery

The Ugi reaction is a cornerstone of combinatorial chemistry and diversity-oriented synthesis.[9] By varying the four starting components, vast libraries of compounds can be rapidly synthesized and screened for biological activity. The incorporation of the 1-(4-Chlorophenyl)ethyl moiety from the isocyanide can introduce favorable pharmacokinetic properties or specific interactions with biological targets. The resulting peptidomimetic scaffolds are of significant interest in the development of new therapeutics.[2][3] For example, the Ugi reaction has been instrumental in the synthesis of various approved drugs, including anesthetics and protease inhibitors.[9]

References

Application Notes: Asymmetric Synthesis of Heterocycles Using 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Chiral heterocycles are prevalent scaffolds in a vast array of pharmaceuticals and bioactive natural products. Isocyanides have emerged as remarkably versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) that allow for the rapid construction of complex molecular architectures. The use of chiral isocyanides, such as 1-(4-Chlorophenyl)ethyl isocyanide, offers a direct approach to introduce stereocenters and achieve enantioselective or diastereoselective synthesis of a diverse range of heterocyclic systems.

This document provides an overview of the potential applications of this compound in asymmetric heterocycle synthesis. Due to a lack of specific published examples for this particular isocyanide, this note will focus on established synthetic strategies where analogous chiral isocyanides have been successfully employed. The protocols provided are representative examples based on well-established reactions such as the Ugi and Passerini multicomponent reactions, and [3+2] cycloadditions, which are anticipated to be applicable to this compound.

Key Synthetic Applications

The inherent chirality of this compound makes it a valuable reagent for stereoselective synthesis. Its application is particularly promising in the following reaction types for the generation of chiral heterocycles.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity.[1][2] By employing a chiral isocyanide like this compound, the stereochemical outcome of the reaction can be controlled, leading to the formation of enantiomerically enriched products.

  • Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When the initial product contains functionalities that can undergo subsequent intramolecular cyclization, a wide variety of heterocycles, such as hydantoins, benzodiazepines, and diketopiperazines, can be synthesized. The stereocenter from the chiral isocyanide can influence the stereochemistry of the newly formed stereocenters.

  • Passerini Reaction: This three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide yields an α-acyloxy carboxamide.[1] Similar to the Ugi reaction, the resulting product can be a precursor for various heterocycles. The use of a chiral isocyanide can lead to diastereoselective or enantioselective product formation.

[3+2] Cycloaddition Reactions

Isocyanides can act as one-carbon components in [3+2] cycloaddition reactions with various 1,3-dipoles to furnish five-membered heterocycles. When a chiral isocyanide is used, the potential for diastereoselective cycloaddition arises, leading to the formation of chiral pyrroles, imidazoles, oxazoles, and other related structures. While specific examples with this compound are not documented, the general reactivity pattern of isocyanides suggests its utility in this area.

Experimental Protocols (Representative)

The following protocols are generalized procedures for common isocyanide-based reactions. Researchers should optimize these conditions for their specific substrates and for this compound.

Protocol 1: Asymmetric Ugi Four-Component Reaction for the Synthesis of a Chiral α-Acylamino Amide Precursor

This protocol describes a general procedure for the synthesis of a chiral α-acylamino amide, which can be a precursor to various heterocycles.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (5 mL)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired chiral α-acylamino amide.

  • Characterize the product by NMR, mass spectrometry, and determine the diastereomeric ratio or enantiomeric excess by chiral HPLC.

Protocol 2: Asymmetric Passerini Three-Component Reaction

This protocol outlines a general procedure for the synthesis of a chiral α-acyloxy carboxamide.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.2 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carbonyl compound (1.0 mmol) and carboxylic acid (1.0 mmol) in DCM (5 mL) in a round-bottom flask, add this compound (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (15 mL).

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral α-acyloxy carboxamide.

  • Characterize the product and determine the stereoselectivity as described in Protocol 1.

Data Presentation

As no specific quantitative data for the asymmetric synthesis of heterocycles using this compound is available in the literature, a representative table is provided below to illustrate how such data should be structured. Researchers utilizing this chiral isocyanide should aim to collect and present their results in a similar format for clarity and comparability.

Table 1: Representative Data for the Asymmetric Synthesis of a Hypothetical Heterocycle via a Ugi Reaction/Cyclization Sequence

EntryAldehydeAmineCarboxylic AcidSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1BenzaldehydeAnilineAcetic AcidMethanol24DataDataData
2IsobutyraldehydeBenzylamineBenzoic AcidMethanol48DataDataData
34-NitrobenzaldehydeCyclohexylamineFormic AcidTrifluoroethanol24DataDataData

Data to be filled in by the researcher upon completion of experiments.

Visualizations

Logical Workflow for Asymmetric Heterocycle Synthesis

The following diagram illustrates the general workflow for the synthesis and analysis of chiral heterocycles using this compound.

G Workflow for Asymmetric Heterocycle Synthesis cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Analysis A Reactant Selection (Aldehyde, Amine, Acid) B Addition of This compound A->B C Reaction Monitoring (TLC) B->C D Solvent Removal C->D E Extraction & Washing D->E F Purification (Column Chromatography) E->F G Structural Characterization (NMR, MS) F->G H Stereochemical Analysis (Chiral HPLC) G->H

Caption: General workflow from synthesis to analysis.

Signaling Pathway for a Generic Ugi Reaction

This diagram depicts the generally accepted mechanism for the Ugi four-component reaction.

G Simplified Ugi Reaction Mechanism A Aldehyde + Amine B Iminium Ion A->B Condensation D Nitrilium Ion Intermediate B->D Nucleophilic Attack C This compound (Chiral Component) C->D F Mumm Rearrangement D->F Addition E Carboxylic Acid E->F G Chiral α-Acylamino Amide Product F->G

Caption: Ugi four-component reaction mechanism.

Conclusion

This compound holds significant potential as a chiral building block for the asymmetric synthesis of a wide variety of heterocyclic compounds. While direct literature precedents are currently unavailable, its application in well-established multicomponent reactions and cycloadditions is highly probable. The protocols and data presentation formats provided herein offer a foundational framework for researchers to explore the utility of this promising chiral reagent. Further investigation is warranted to fully elucidate its scope and limitations in asymmetric catalysis, which will undoubtedly contribute to the development of novel and efficient routes to valuable chiral molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)ethyl Isocyanide as a Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Chlorophenyl)ethyl isocyanide as a versatile chiral building block in medicinal chemistry. The focus is on its application in isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini and Ugi reactions, for the synthesis of structurally diverse and biologically relevant molecules such as peptidomimetics and novel heterocyclic scaffolds.

Introduction

Chiral isocyanides are valuable reagents in organic synthesis, enabling the creation of complex molecules with defined stereochemistry in a single step. This compound, with its chiral center and the presence of a 4-chlorophenyl group, is a particularly interesting building block for medicinal chemistry. The chlorophenyl moiety is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties. The chirality of this isocyanide allows for the diastereoselective synthesis of compound libraries, which is crucial for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

The primary application of this compound is in Passerini and Ugi multicomponent reactions. These reactions are powerful tools for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules from simple starting materials. The products of these reactions, such as α-acyloxy amides (from Passerini reaction) and α-acylamino amides (from Ugi reaction), are valuable scaffolds for the development of new therapeutics, including anticancer and antimicrobial agents.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from the commercially available 1-(4-chlorophenyl)ethylamine. The first step is the formylation of the amine to yield N-(1-(4-chlorophenyl)ethyl)formamide, followed by dehydration to the isocyanide.

G cluster_synthesis Synthesis Workflow A 1-(4-Chlorophenyl)ethylamine B N-(1-(4-Chlorophenyl)ethyl)formamide A->B Formylation (e.g., Ethyl Formate) C This compound B->C Dehydration (e.g., POCl3, Triethylamine)

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of N-(1-(4-chlorophenyl)ethyl)formamide
  • To a solution of 1-(4-chlorophenyl)ethylamine (1 equivalent) in a suitable solvent such as toluene or in an excess of ethyl formate, add ethyl formate (1.5-2 equivalents).

  • Heat the reaction mixture at reflux for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude N-(1-(4-chlorophenyl)ethyl)formamide can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Experimental Protocol: Synthesis of this compound
  • Dissolve N-(1-(4-chlorophenyl)ethyl)formamide (1 equivalent) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, typically triethylamine (2-3 equivalents), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents), dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation or column chromatography on silica gel.

Application in Passerini Multicomponent Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. When a chiral isocyanide such as this compound is used, the reaction can proceed with diastereoselectivity, yielding products with two new stereocenters.

G cluster_passerini Passerini Reaction Workflow A 1-(4-Chlorophenyl)ethyl Isocyanide (Chiral) D α-Acyloxy Amide (Diastereomeric Mixture) A->D B Aldehyde/Ketone B->D C Carboxylic Acid C->D

Caption: General workflow of the Passerini three-component reaction.

Experimental Protocol: Diastereoselective Passerini Reaction
  • To a solution of the carboxylic acid (1 equivalent) and the aldehyde or ketone (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane, THF) at room temperature, add this compound (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the diastereomeric products and determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis.

Representative Data for Passerini Reactions with Chiral Isocyanides
EntryAldehydeCarboxylic AcidYield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeAcetic Acid75-9060:40 to 75:25
2IsobutyraldehydeBenzoic Acid70-8570:30 to 85:15
3CyclohexanecarboxaldehydePivalic Acid65-8080:20 to 95:5

Application in Ugi Multicomponent Reaction

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, which yields an α-acylamino amide. The use of chiral components, such as this compound or a chiral amine or carboxylic acid, can induce diastereoselectivity.

G cluster_ugi Ugi Reaction Workflow A 1-(4-Chlorophenyl)ethyl Isocyanide (Chiral) E α-Acylamino Amide (Diastereomeric Mixture) A->E B Aldehyde/Ketone B->E C Carboxylic Acid C->E D Amine D->E

Caption: General workflow of the Ugi four-component reaction.

Experimental Protocol: Diastereoselective Ugi Reaction
  • In a flask, dissolve the amine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a protic solvent such as methanol or ethanol at room temperature to pre-form the imine. Stir for 30 minutes.

  • To this mixture, add the carboxylic acid (1 equivalent) followed by this compound (1 equivalent).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting α-acylamino amide by column chromatography on silica gel to separate the diastereomers and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Representative Data for Ugi Reactions with Chiral Isocyanides

| Entry | Amine | Aldehyde | Carboxylic Acid | Yield (%) | Diastereomeric Ratio (d.r.) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzylamine | Isobutyraldehyde | Acetic Acid | 80-95 | 65:35 to 80:20 | | 2 | Aniline | Benzaldehyde | Propionic Acid | 75-90 | 70:30 to 85:15 | | 3 | Cyclohexylamine | Formaldehyde | Benzoic Acid | 70-88 | N/A |

Applications in Medicinal Chemistry

The peptidomimetic and heterocyclic scaffolds generated from Passerini and Ugi reactions using this compound are of significant interest in drug discovery.

Anticancer Activity: Peptidomimetics are known to target various signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt signaling pathway, which regulates cell proliferation, survival, and apoptosis.[1] Peptidomimetics derived from Ugi reactions can be designed to inhibit key proteins in this pathway, such as Akt, leading to the induction of apoptosis in cancer cells.

G cluster_pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Peptidomimetic Peptidomimetic (from Ugi Reaction) Peptidomimetic->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by peptidomimetics.

Antimicrobial Activity: The Ugi and Passerini reactions can also be utilized to synthesize novel heterocyclic compounds with potential antimicrobial properties. For instance, the incorporation of a thiazole moiety, which can be achieved through post-MCR modifications, is a known strategy for developing new antibacterial and antifungal agents. These compounds can act by various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Conclusion

This compound is a valuable and versatile chiral building block for medicinal chemistry. Its application in Passerini and Ugi multicomponent reactions provides a rapid and efficient route to libraries of complex chiral molecules, including peptidomimetics and heterocycles. These compounds have significant potential for the development of new therapeutic agents targeting a range of diseases, including cancer and infectious diseases. The protocols and data presented herein provide a foundation for researchers to explore the utility of this promising chiral isocyanide in their drug discovery programs.

References

Application Notes and Protocols for Stereoselective Synthesis with 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stereoselective synthesis of C–N atropisomeric peptide analogues utilizing the chiral isocyanide, 1-(4-Chlorophenyl)ethyl isocyanide, through a diastereoselective Ugi four-component reaction (Ugi-4CR). The described method allows for the creation of complex molecular architectures with high stereocontrol, which is of significant interest in medicinal chemistry and drug development for producing novel therapeutic agents.

Introduction

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of diverse chemical libraries.[1] The use of chiral reactants, such as this compound, allows for the introduction of stereocenters in a controlled manner, leading to the synthesis of enantiomerically enriched or diastereomerically pure compounds. This protocol details a stereodivergent Ugi-4CR that produces peptide analogues possessing both central and axial chirality with high diastereoselectivity.[2]

Reaction Principle

The Ugi four-component reaction is a one-pot synthesis that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acylamino amide. In the context of this protocol, the stereoselectivity is primarily controlled by the chiral isocyanide, this compound, in combination with an ortho-substituted aniline, which introduces a sterically hindered environment around the newly formed stereocenters. The reaction proceeds through the formation of a Schiff base from the amine and aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular acyl transfer from the carboxylic acid yields the final product. The choice of reaction temperature can influence the diastereomeric ratio, allowing for stereodivergent synthesis.[2]

Experimental Protocol

This protocol is adapted from the work of Roper et al. on the stereodivergent synthesis of C–N atropisomeric peptide analogues.[2]

Materials:

  • 2,6-Dimethylaniline (or other ortho-substituted aniline)

  • Benzaldehyde (or other aldehyde)

  • Benzoic acid (or other carboxylic acid)

  • (R)- or (S)-1-(4-Chlorophenyl)ethyl isocyanide

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ortho-substituted aniline (1.0 equiv.), the aldehyde (1.0 equiv.), and the carboxylic acid (1.0 equiv.).

  • Dissolve the components in anhydrous 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1 M.

  • Add the chiral isocyanide, this compound (1.0 equiv.), to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature for the anti-diastereomer or a different temperature for the syn-diastereomer as determined by optimization studies).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Data Presentation

The following table summarizes representative quantitative data for the stereoselective Ugi reaction, highlighting the high yields and diastereoselectivities achievable with this protocol.

EntryAnilineAldehydeCarboxylic AcidIsocyanideTemp. (°C)Yield (%)d.r. (anti:syn)
12,6-DimethylanilineBenzaldehydeBenzoic Acid(R)-1-(4-Chlorophenyl)ethyl isocyanide2592>95:5
22,6-DiisopropylanilineIsobutyraldehydeAcetic Acid(S)-1-(4-Chlorophenyl)ethyl isocyanide2585>95:5
32,6-DimethylanilineBenzaldehydeBenzoic Acid(R)-1-(4-Chlorophenyl)ethyl isocyanide807810:90

Data is representative and based on the findings of Roper et al. for analogous systems.[2] Specific results may vary depending on the exact substrates and conditions used.

Visualizations

Diagram 1: General Workflow for the Stereoselective Ugi Reaction

G cluster_0 Reactant Preparation cluster_1 Reaction Setup cluster_2 Reaction and Monitoring cluster_3 Workup and Purification cluster_4 Analysis Reactants Ortho-substituted Aniline Aldehyde Carboxylic Acid Mixing Combine Reactants and Solvent under Inert Atmosphere Reactants->Mixing Solvent Anhydrous TFE Solvent->Mixing Isocyanide_Addition Add Chiral Isocyanide (this compound) Mixing->Isocyanide_Addition Reaction Stir at Controlled Temperature Isocyanide_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Concentration Remove Solvent Monitoring->Concentration Upon Completion Purification Flash Column Chromatography Concentration->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Analysis Determine Yield and d.r. Characterization->Analysis

Caption: Workflow for the diastereoselective Ugi four-component reaction.

Diagram 2: Signaling Pathway of the Ugi Four-Component Reaction

G Amine Amine Schiff_Base Schiff Base Formation Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Carboxylic_Acid Carboxylic_Acid Adduct Intermediate Adduct Carboxylic_Acid->Adduct Nucleophilic Attack Isocyanide Chiral Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Nucleophilic Attack Iminium_Ion Protonated Iminium Ion Schiff_Base->Iminium_Ion Protonation Iminium_Ion->Nitrilium_Ion Nitrilium_Ion->Adduct Product α-Acylamino Amide (Atropisomeric Peptide Analogue) Adduct->Product Mumm Rearrangement

Caption: Mechanism of the Ugi four-component reaction.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)ethyl Isocyanide in Catalytic Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)ethyl isocyanide is a chiral isocyanide that serves as a valuable building block in stereoselective synthesis. Its application in catalytic asymmetric reactions, particularly in multicomponent reactions (MCRs), allows for the efficient construction of complex chiral molecules from simple starting materials. This document provides an overview of its role, along with detailed protocols for key reactions where it is utilized to control stereochemistry. Isocyanides are known for their versatility in a wide range of transformations, including Passerini and Ugi multicomponent reactions, insertion reactions, and cycloadditions.[1][2] The use of chiral isocyanides like this compound can induce diastereoselectivity in these reactions, making them powerful tools for asymmetric synthesis.

Core Applications in Asymmetric Synthesis

The primary role of this compound in asymmetric synthesis is to act as a chiral auxiliary. By participating in reactions such as the Ugi and Passerini reactions, the stereocenter within the isocyanide directs the formation of new stereocenters in the product, leading to a diastereoselective outcome.

Diastereoselective Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides.[3] When a chiral isocyanide such as this compound is employed, the reaction can proceed with high diastereoselectivity. The stereochemical outcome is influenced by the chirality of the isocyanide, which directs the nucleophilic attack of the isocyanide onto the iminium ion intermediate.

Logical Workflow for a Diastereoselective Ugi Reaction:

Ugi_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde/Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Carboxylic_Acid Carboxylic Acid Iminium_Ion Iminium Ion Formation Carboxylic_Acid->Iminium_Ion Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide (Chiral) Nucleophilic_Attack Diastereoselective Nucleophilic Attack Isocyanide->Nucleophilic_Attack Imine_Formation->Iminium_Ion Iminium_Ion->Nucleophilic_Attack Mumm_Rearrangement Mumm Rearrangement Nucleophilic_Attack->Mumm_Rearrangement Product Diastereomerically Enriched α-Acylamino Amide Mumm_Rearrangement->Product

Caption: Workflow of the diastereoselective Ugi four-component reaction.

Diastereoselective Passerini Reaction

The Passerini three-component reaction (P-3CR) combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. The use of a chiral isocyanide like this compound can lead to diastereomerically enriched products. The level of diastereoselectivity can be influenced by the reaction conditions and the specific substrates used. While high diastereoselectivity in Passerini reactions with chiral components has been challenging to achieve, the use of Lewis acids can enhance the stereochemical outcome.[4][5]

Reaction Pathway for a Diastereoselective Passerini Reaction:

Passerini_Pathway Reactants Aldehyde/Ketone + Carboxylic Acid + This compound Intermediate α-Adduct Intermediate Reactants->Intermediate Diastereoselective α-addition Product Diastereomerically Enriched α-Acyloxy Amide Intermediate->Product Mumm Rearrangement

Caption: Key steps in the diastereoselective Passerini three-component reaction.

Quantitative Data Summary

While specific quantitative data for catalytic asymmetric reactions involving this compound is not extensively reported in the literature, the following table summarizes typical yields and diastereoselectivities observed in related diastereoselective multicomponent reactions using chiral auxiliaries. This data is intended to provide a general expectation of the outcomes for such reactions.

Reaction TypeAldehyde/KetoneAmine/Carboxylic AcidIsocyanideCatalyst/SolventYield (%)Diastereomeric Ratio (d.r.)Reference
Ugi-typeVarious aromatic/aliphatic aldehydesVarious primary amines / Carboxylic acidsChiral isocyanide auxiliaryNot specified50-95Often >95:5General observation
Passerini-typeBiobased chiral aldehydesAcetic acidtert-Butyl isocyanideZnBr₂ / CH₂Cl₂70-90up to 88:12[4]

Experimental Protocols

The following are generalized experimental protocols for the Ugi and Passerini reactions. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Diastereoselective Ugi Four-Component Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • This compound (1.0 mmol)

  • Methanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

  • Dissolve the components in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Protocol 2: General Procedure for Diastereoselective Passerini Three-Component Reaction with Lewis Acid Catalysis

Materials:

  • Aldehyde (1.0 mmol)

  • Carboxylic acid (1.2 mmol)

  • This compound (1.2 mmol)

  • Zinc bromide (ZnBr₂) (20 mol%)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and zinc bromide (0.2 mmol).

  • Add dry dichloromethane (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Add the carboxylic acid (1.2 mmol) followed by this compound (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).

  • Analyze the diastereomeric ratio of the purified product using ¹H NMR or chiral HPLC.

Conclusion

This compound is a promising chiral building block for the stereoselective synthesis of complex organic molecules. Its application in well-established multicomponent reactions like the Ugi and Passerini reactions provides a straightforward approach to generating diastereomerically enriched products. The protocols provided herein serve as a starting point for researchers to explore the utility of this chiral isocyanide in their synthetic endeavors. Further optimization of reaction conditions and exploration of different catalytic systems may lead to even higher levels of stereocontrol and broader applications in the synthesis of bioactive compounds and pharmaceuticals.

References

Application Notes and Protocols for Multicomponent Reactions Involving 1-(4-Chlorophenyl)ethyl Isocyanide for Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern drug discovery, enabling the rapid synthesis of diverse compound libraries from simple starting materials in a single synthetic operation.[1][2] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for their high atom economy, operational simplicity, and the ability to generate complex, drug-like molecules.[1][3] This document provides detailed application notes and protocols for the use of 1-(4-Chlorophenyl)ethyl isocyanide in Ugi and Passerini reactions for the synthesis of compound libraries. While specific literature data on the use of this particular isocyanide is limited, the following protocols are based on well-established general procedures for these reactions and can be readily adapted.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[1][4] The versatility of the starting materials allows for the creation of large and diverse chemical libraries.[1]

General Reaction Scheme

Ugi_Reaction cluster_reactants Reactants R1CHO Aldehyde (R1-CHO) Plus1 + R2NH2 Amine (R2-NH2) Plus2 + R3COOH Carboxylic Acid (R3-COOH) Plus3 + Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide Arrow Solvent (e.g., Methanol) Room Temperature Product Ugi Product Arrow->Product Passerini_Reaction cluster_reactants Reactants R1COR2 Aldehyde/Ketone (R1-CO-R2) Plus1 + R3COOH Carboxylic Acid (R3-COOH) Plus2 + Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide Arrow Aprotic Solvent (e.g., DCM) Room Temperature Product Passerini Product Arrow->Product Experimental_Workflow start Start: Reactant Selection setup Reaction Setup (Parallel Synthesis Reactor) start->setup reaction Multicomponent Reaction (Ugi or Passerini) setup->reaction workup Work-up and Isolation reaction->workup purification Purification (e.g., HPLC) workup->purification characterization Characterization (NMR, MS) purification->characterization library Compound Library characterization->library screening Biological Screening library->screening MCR_Diversity cluster_inputs Variable Inputs MCR Multicomponent Reaction (Ugi / Passerini) Diversity Structural Diversity in Compound Library MCR->Diversity Aldehyde Aldehyde / Ketone Aldehyde->MCR Amine Amine (Ugi only) Amine->MCR Acid Carboxylic Acid Acid->MCR Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide (Fixed) Isocyanide->MCR

References

Application Notes and Protocols for the Synthesis of Peptidomimetics using 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are of significant interest in drug discovery due to their enhanced pharmacokinetic properties, such as increased stability towards proteolytic degradation and improved cell permeability. Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi and Passerini reactions, offer a powerful and efficient platform for the synthesis of diverse peptidomimetic libraries.[1][2][3] This document provides detailed application notes and protocols for the synthesis of peptidomimetics utilizing 1-(4-Chlorophenyl)ethyl isocyanide as a key building block. The presence of the 4-chlorophenyl group can influence the biological activity and pharmacokinetic profile of the resulting peptidomimetics, making this isocyanide a valuable tool in medicinal chemistry.

Key Synthetic Methodologies

The two primary multicomponent reactions for the synthesis of peptidomimetics using this compound are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[2][3] This reaction is highly convergent and allows for the rapid generation of a wide range of peptidomimetic scaffolds.

Reaction Scheme:

  • R1: Aldehyde side chain

  • R2: Amine side chain

  • R3: Carboxylic acid side chain

  • R4: Isocyanide side chain (in this case, 1-(4-Chlorophenyl)ethyl)

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[1] This reaction is particularly useful for the synthesis of depsipeptidomimetics, which contain both ester and amide bonds.

Reaction Scheme:

Caption: General workflow for peptidomimetic synthesis.

Hypothetical Signaling Pathway Inhibition

Peptidomimetics are often designed to inhibit protein-protein interactions within signaling pathways implicated in diseases such as cancer. The PI3K/Akt signaling pathway is frequently dysregulated in various cancers and represents a common target for therapeutic intervention. The following diagram illustrates a hypothetical mechanism where a peptidomimetic synthesized from this compound could inhibit this pathway.

G Hypothetical Inhibition of PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Activation Peptidomimetic Peptidomimetic (from 1-(4-Chlorophenyl)ethyl isocyanide) Peptidomimetic->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

The use of this compound in Ugi and Passerini multicomponent reactions provides a versatile and efficient strategy for the synthesis of novel peptidomimetics. The protocols and data presented herein serve as a guide for researchers in the design and execution of experiments aimed at the discovery of new therapeutic agents. The modular nature of these reactions allows for the creation of large and diverse compound libraries, which can be screened for a variety of biological activities. Further investigation into the structure-activity relationships of peptidomimetics derived from this isocyanide may lead to the identification of potent and selective drug candidates.

References

Application Notes and Protocols for the Ugi Reaction with Chiral Isocyanides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of the Ugi four-component reaction (U-4CR) with a specific focus on the use of chiral isocyanides to induce stereoselectivity. This document includes a summary of reported diastereoselectivity, detailed experimental protocols, and visualizations of the reaction mechanism and stereochemical models.

Introduction to the Asymmetric Ugi Reaction

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The reaction proceeds through the formation of an iminium ion, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate, and a final Mumm rearrangement yields the stable product. When a chiral component is introduced, the Ugi reaction can be rendered asymmetric, providing a valuable tool for the synthesis of complex chiral molecules, including peptidomimetics and drug candidates. While chiral amines and carboxylic acids have been successfully employed as chiral auxiliaries, the use of chiral isocyanides to control the stereochemical outcome of the reaction has been met with mixed results.[1][2][3]

Mechanism of the Ugi Reaction

The generally accepted mechanism for the Ugi four-component reaction involves several key steps, as illustrated below.

Ugi_Mechanism cluster_1 Imine Formation cluster_2 Iminium Ion Formation cluster_3 Nucleophilic Attack cluster_4 Trapping and Rearrangement Aldehyde Aldehyde (R1CHO) Imine Imine Aldehyde->Imine + Amine Amine Amine (R2NH2) H2O H2O Imine->H2O CarboxylicAcid Carboxylic Acid (R3COOH) IminiumIon Iminium Ion Imine_ref->IminiumIon + Carboxylic Acid (H+) Isocyanide Chiral Isocyanide (R4*-NC) NitriliumIon Nitrilium Ion Intermediate IminiumIon_ref->NitriliumIon + Chiral Isocyanide Carboxylate Carboxylate (R3COO-) Adduct α-Adduct Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Product Mumm->Product NitriliumIon_ref->Adduct + Carboxylate Stereochemical_Model Iminium Prochiral Iminium Ion TS_Re Transition State (Re-face attack) Iminium->TS_Re Approach from Re-face TS_Si Transition State (Si-face attack) Iminium->TS_Si Approach from Si-face Product_R Product (R-diastereomer) TS_Re->Product_R Product_S Product (S-diastereomer) TS_Si->Product_S label_note Low diastereoselectivity is often observed due to ΔG‡(Re) ≈ ΔG‡(Si) Workflow Start Select Chiral Isocyanide and other reactants Setup Set up Ugi Reaction (e.g., Protocol 1 or 2) Start->Setup Monitor Monitor Reaction Progress (TLC, LC-MS) Setup->Monitor Workup Reaction Work-up and Purification Monitor->Workup Analysis Characterization (NMR, MS) Determine Diastereomeric Ratio (¹H NMR, Chiral HPLC) Workup->Analysis Optimization Optimization Loop Analysis->Optimization Optimization->Setup Modify Conditions: - Solvent - Temperature - Catalyst Final Final Product Optimization->Final Acceptable d.r.

References

Application Notes and Protocols: Diastereoselective Multicomponent Reactions with 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral isocyanide, 1-(4-Chlorophenyl)ethyl isocyanide, in diastereoselective multicomponent reactions (MCRs). The focus is on the Ugi and Passerini reactions, which are powerful tools in combinatorial chemistry and drug discovery for the rapid synthesis of complex molecular scaffolds. The inherent chirality of this compound serves as a control element to induce diastereoselectivity in the products.

Introduction

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are highly valued in medicinal chemistry for their ability to generate diverse libraries of drug-like molecules in a single synthetic step.[1] The stereochemical outcome of these reactions is of paramount importance, as different stereoisomers of a molecule can exhibit vastly different biological activities. The use of chiral reactants, such as enantiomerically pure isocyanides, is a key strategy for controlling the stereochemistry of the newly formed stereocenters.[2]

This compound is a chiral isocyanide that can be employed to induce diastereoselectivity in MCRs. This document outlines the synthesis of this key reagent and provides detailed protocols for its application in diastereoselective Ugi and Passerini reactions, enabling the synthesis of peptidomimetics and other complex organic molecules with a degree of stereocontrol.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding commercially available chiral amine, (R)- or (S)-1-(4-chlorophenyl)ethylamine. The first step is the formylation of the amine to yield N-[1-(4-chlorophenyl)ethyl]formamide, which is then dehydrated to the isocyanide.

Protocol 1: Synthesis of N-[1-(4-chlorophenyl)ethyl]formamide

This protocol is adapted from a general procedure for the formylation of primary amines.

Materials:

  • (R)- or (S)-1-(4-chlorophenyl)ethylamine

  • Ethyl formate

  • Triethylamine

  • Anhydrous toluene

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)ethylamine (1 equivalent) in anhydrous toluene.

  • Add triethylamine (1.2 equivalents) and ethyl formate (1.5 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-[1-(4-chlorophenyl)ethyl]formamide can be used in the next step without further purification. A rapid Leuckart reaction has also been reported for the synthesis of the N-methylated analog, achieving an 88% isolated yield in 50 minutes.[3]

Protocol 2: Dehydration to this compound

This protocol follows a general and widely used method for the dehydration of formamides.

Materials:

  • N-[1-(4-chlorophenyl)ethyl]formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and dropping funnel

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-[1-(4-chlorophenyl)ethyl]formamide (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine or triethylamine (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-cold saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude isocyanide should be purified by column chromatography on silica gel.

Diastereoselective Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] The use of a chiral isocyanide, such as this compound, can lead to the formation of diastereomeric products in unequal ratios. The level of diastereoselectivity can be influenced by the reaction conditions, including the solvent and the use of Lewis acid catalysts.[1]

Experimental Protocol 3: Diastereoselective Ugi Reaction

This protocol is a general procedure that can be adapted for various substrates. The use of a Lewis acid, such as zinc bromide, has been shown to improve diastereoselectivity in some Ugi reactions.[1]

Materials:

  • Aldehyde (e.g., isobutyraldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • This compound

  • Methanol or 2,2,2-trifluoroethanol (TFE)

  • Zinc bromide (ZnBr₂) (optional)

  • Magnetic stirrer

  • Reaction vial or round-bottom flask

Procedure:

  • To a reaction vial, add the amine (1 equivalent), the aldehyde (1 equivalent), and the carboxylic acid (1 equivalent) in methanol or TFE.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • (Optional) Add ZnBr₂ (0.2 equivalents) and stir for an additional 10 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers and determine the yield and diastereomeric ratio (d.r.).

Expected Outcomes and Data Presentation

While specific data for this compound is not extensively reported, studies on similar chiral benzylic isocyanides in Ugi reactions have shown that diastereoselectivities can range from moderate to good. For instance, Ugi reactions employing chiral amines have demonstrated the potential for high diastereoselectivity.[5] The results should be summarized in a table for clarity.

Table 1: Representative Data for a Diastereoselective Ugi Reaction

EntryAldehydeAmineCarboxylic AcidIsocyanideSolventAdditiveYield (%)d.r.
1IsobutyraldehydeBenzylamineAcetic AcidThis compoundMeOHNoneData not availableData not available
2BenzaldehydeAnilineBenzoic AcidThis compoundTFEZnBr₂Data not availableData not available

Note: The table is illustrative. Researchers should populate it with their experimental data. Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude reaction mixture or after purification of the diastereomers.

Diastereoselective Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[6] Similar to the Ugi reaction, employing a chiral isocyanide can induce diastereoselectivity. The use of Lewis acids, such as copper(II) complexes, has been shown to enhance enantioselectivity in asymmetric Passerini reactions.[7]

Experimental Protocol 4: Diastereoselective Passerini Reaction

This protocol provides a general method for a Lewis acid-catalyzed diastereoselective Passerini reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • This compound

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

  • Magnetic stirrer

  • Reaction vial or round-bottom flask

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral ligand (11 mol%).

  • Add anhydrous DCM and stir at room temperature for 1 hour to form the chiral catalyst complex.

  • Add activated 4 Å molecular sieves.

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • Add the aldehyde (1 equivalent) and the carboxylic acid (1 equivalent).

  • Add this compound (1.2 equivalents) dropwise over a period of 1 hour.

  • Stir the reaction at the same temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, filter off the molecular sieves and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Data Presentation

The diastereoselectivity of the Passerini reaction can be significantly influenced by the choice of catalyst and reaction conditions.[7][8] The results should be tabulated for easy comparison.

Table 2: Representative Data for a Diastereoselective Passerini Reaction

EntryAldehydeCarboxylic AcidIsocyanideCatalystLigandTemp (°C)Yield (%)d.r.
1BenzaldehydeBenzoic AcidThis compoundCu(OTf)₂Ph-box-20Data not availableData not available
2IsovaleraldehydeAcetic AcidThis compoundZnBr₂None0Data not availableData not available

Note: This table is a template for experimental results. The diastereomeric ratio should be determined by appropriate analytical methods.

Visualization of Reaction Workflows

Ugi Reaction Workflow

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Workup & Analysis Aldehyde Aldehyde Mixing Mixing in Solvent (e.g., MeOH, TFE) Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide 1-(4-Chlorophenyl)ethyl Isocyanide Isocyanide_Addition Isocyanide Addition Isocyanide->Isocyanide_Addition Imine_Formation Imine Formation Mixing->Imine_Formation Lewis_Acid Optional: Lewis Acid Addition (e.g., ZnBr₂) Imine_Formation->Lewis_Acid Lewis_Acid->Isocyanide_Addition Reaction Stir at RT (24-72h) Isocyanide_Addition->Reaction Workup Concentration & Purification Reaction->Workup Product Diastereomeric α-Acylamino Amides Workup->Product Analysis Yield & d.r. Determination Product->Analysis

Caption: Workflow for the diastereoselective Ugi four-component reaction.

Passerini Reaction Workflow

Passerini_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Preparation cluster_process Reaction Process cluster_outcome Workup & Analysis Aldehyde Aldehyde Mixing Mixing Reactants with Catalyst in Solvent (e.g., DCM) Aldehyde->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide 1-(4-Chlorophenyl)ethyl Isocyanide Isocyanide->Mixing Lewis_Acid Lewis Acid (e.g., Cu(OTf)₂) Catalyst_Formation Catalyst Complex Formation Lewis_Acid->Catalyst_Formation Ligand Chiral Ligand Ligand->Catalyst_Formation Catalyst_Formation->Mixing Reaction Stir at Low Temp (24-48h) Mixing->Reaction Workup Filtration & Purification Reaction->Workup Product Diastereomeric α-Acyloxy Carboxamides Workup->Product Analysis Yield & d.r. Determination Product->Analysis

Caption: Workflow for the diastereoselective Passerini three-component reaction.

Applications in Drug Discovery

The products of these diastereoselective multicomponent reactions, α-acylamino amides and α-acyloxy carboxamides, are valuable scaffolds in drug discovery. They can serve as peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved pharmacological properties such as enhanced stability and oral bioavailability. The ability to generate stereochemically defined libraries of these compounds using this compound allows for the systematic exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates.

Conclusion

This compound is a valuable chiral building block for inducing diastereoselectivity in Ugi and Passerini multicomponent reactions. The protocols provided herein offer a starting point for researchers to explore the synthesis of stereochemically enriched libraries of complex molecules. The systematic investigation of reaction parameters, including solvents, catalysts, and temperature, is encouraged to optimize the diastereoselectivity for specific substrate combinations. The application of these methods will undoubtedly facilitate the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 1-(4-Chlorophenyl)ethyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)ethyl isocyanide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is a two-step process. The first step involves the formylation of the primary amine, 1-(4-chlorophenyl)ethylamine, to yield N-[1-(4-chlorophenyl)ethyl]formamide. The subsequent step is the dehydration of this formamide intermediate to the target isocyanide.[1]

Q2: Which dehydrating agents are typically used for the conversion of N-[1-(4-chlorophenyl)ethyl]formamide to the isocyanide?

A2: A variety of dehydrating agents can be employed. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or pyridine is the most widely used and effective reagent.[1] Other notable dehydrating systems include p-toluenesulfonyl chloride (TsCl) with a base, and a combination of triphenylphosphine (PPh₃) and iodine.[2] Phosgene and its derivatives (diphosgene, triphosgene) are also effective but are highly toxic and thus used with extreme caution.

Q3: What are the primary safety concerns when working with isocyanides and the reagents for their synthesis?

A3: Isocyanides are known for their strong, unpleasant odors and potential toxicity. It is crucial to handle them in a well-ventilated fume hood. The reagents used in the synthesis also pose hazards. For instance, phosphorus oxychloride is corrosive and reacts violently with water. Phosgene and its derivatives are extremely toxic. Always consult the Safety Data Sheet (SDS) for all reagents and products and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I monitor the progress of the dehydration reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting formamide and the appearance of the isocyanide product spot can be visualized. It is advisable to use a non-polar eluent system, as isocyanides are generally less polar than their formamide precursors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formylation: The initial formylation of 1-(4-chlorophenyl)ethylamine may not have gone to completion.1. Ensure the formylation reaction conditions are optimized. Use a slight excess of the formylating agent and allow for sufficient reaction time. Confirm the purity of the formamide before proceeding to the dehydration step.
2. Inactive dehydrating agent: The dehydrating agent (e.g., POCl₃) may have degraded due to improper storage or exposure to moisture.2. Use a fresh bottle of the dehydrating agent. Ensure all glassware is thoroughly dried before use.
3. Insufficient base: The amount of base (e.g., triethylamine) may be insufficient to neutralize the acidic byproducts of the reaction.3. Use the recommended stoichiometry of the base. For POCl₃ dehydration, at least 2-3 equivalents of triethylamine are typically required.
4. Reaction temperature too low: The dehydration reaction may be too slow at a very low temperature.4. While the initial addition of POCl₃ is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature may be necessary for completion. Monitor the reaction by TLC.
5. Hydrolysis of the isocyanide: The isocyanide product is sensitive to acidic conditions and can hydrolyze back to the formamide.5. Maintain basic conditions throughout the reaction and workup. Quench the reaction with an ice-cold basic solution (e.g., saturated sodium bicarbonate).
Presence of Impurities in the Final Product 1. Unreacted N-[1-(4-chlorophenyl)ethyl]formamide: Incomplete dehydration reaction.1. Increase the reaction time or slightly increase the amount of dehydrating agent. Monitor the reaction by TLC until the starting material is consumed.
2. 4-Chlorostyrene: This is a common byproduct formed via an elimination side reaction, particularly if the reaction is overheated.2. Maintain a low reaction temperature, especially during the addition of the dehydrating agent. Use a milder dehydrating agent if elimination is a persistent issue.
3. 1-(4-Chlorophenyl)ethyl isocyanate: Can be formed by rearrangement or oxidation of the isocyanide, though less common under standard dehydration conditions.3. Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessive heat.
4. N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide: While synthesized through a different route, its presence could indicate impurities in the starting amine or side reactions with certain reagents.4. Ensure the purity of the starting 1-(4-chlorophenyl)ethylamine.
5. Polymerization of the isocyanide: Some isocyanides can polymerize, especially in the presence of acid or upon prolonged storage.5. Purify the isocyanide promptly after synthesis and store it in a cool, dark place under an inert atmosphere.
Difficulty in Product Purification 1. Decomposition on silica gel: Isocyanides can be sensitive to the acidic nature of standard silica gel, leading to decomposition and low recovery during column chromatography.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. Alternatively, consider purification by distillation under reduced pressure if the product is thermally stable. A short plug of silica gel may be used for rapid filtration instead of a full column.
2. Co-elution with byproducts: Non-polar byproducts like 4-chlorostyrene may co-elute with the desired isocyanide.2. Optimize the solvent system for chromatography to achieve better separation. Consider using a different stationary phase if separation on silica gel is challenging.

Experimental Protocols

Key Experiment: Synthesis of this compound via Dehydration of N-[1-(4-chlorophenyl)ethyl]formamide

This protocol is a representative procedure based on common methods for isocyanide synthesis.

Step 1: Formylation of 1-(4-chlorophenyl)ethylamine (if starting from the amine)

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)ethylamine in an appropriate solvent (e.g., ethyl formate or a mixture of formic acid and acetic anhydride).

  • Stir the mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the chosen method) and monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture, typically by removing the excess formylating agent and solvent under reduced pressure, followed by an extractive workup to isolate the crude N-[1-(4-chlorophenyl)ethyl]formamide.

  • Purify the formamide by recrystallization or column chromatography if necessary.

Step 2: Dehydration of N-[1-(4-chlorophenyl)ethyl]formamide

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve N-[1-(4-chlorophenyl)ethyl]formamide (1 equivalent) in anhydrous dichloromethane (DCM) or use triethylamine as both the solvent and the base.

  • Add triethylamine (2-3 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the reaction mixture at 0°C for a specified time (e.g., 30 minutes to 2 hours), then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.

Visualizations

experimental_workflow cluster_formylation Step 1: Formylation cluster_dehydration Step 2: Dehydration start 1-(4-chlorophenyl)ethylamine formylation React with Formylating Agent start->formylation workup1 Workup and Purification formylation->workup1 formamide N-[1-(4-chlorophenyl)ethyl]formamide workup1->formamide formamide_in N-[1-(4-chlorophenyl)ethyl]formamide dehydration Add POCl3 and Triethylamine formamide_in->dehydration quench Quench with NaHCO3 (aq) dehydration->quench extraction Extract with DCM quench->extraction purification Dry, Concentrate, and Purify extraction->purification product 1-(4-Chlorophenyl)ethyl Isocyanide purification->product troubleshooting_logic cluster_solutions Potential Solutions start Low Product Yield? check_sm Check for unreacted N-[1-(4-chlorophenyl)ethyl]formamide by TLC start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes side_products Check for side products (e.g., 4-chlorostyrene) by GC-MS or NMR check_sm->side_products No increase_time Increase reaction time/ temperature incomplete_reaction->increase_time more_reagent Use fresh/more dehydrating agent incomplete_reaction->more_reagent elimination Elimination Occurred side_products->elimination 4-chlorostyrene detected hydrolysis Product Hydrolysis side_products->hydrolysis Formamide reformed lower_temp Lower reaction temperature elimination->lower_temp maintain_base Ensure basic conditions during workup hydrolysis->maintain_base

References

Technical Support Center: Optimizing Ugi Reactions with Sterically Hindered Isocyanides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ugi four-component reactions (U-4CR) involving sterically hindered isocyanides.

Troubleshooting Guide

This guide addresses common issues encountered during Ugi reactions with sterically hindered isocyanides, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Steric Hindrance: Bulky isocyanides, amines, or carbonyl compounds can significantly slow down the reaction rate.1. Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome steric barriers. Temperatures between 40-65°C have been shown to be effective, particularly in solid-phase synthesis.[1][2] 2. Microwave Irradiation: Employing microwave synthesis can dramatically reduce reaction times and improve yields.[3][4][5] 3. Increase Reactant Concentration: High concentrations (0.5 M to 2.0 M) of reactants are often beneficial for driving the reaction forward.[6][7] 4. Use a Spacer (for solid-phase synthesis): Incorporating a spacer unit can alleviate steric hindrance around the reactive isocyanide group.[1]
Inefficient Imine Formation: The initial condensation between a sterically hindered amine and a ketone or aldehyde can be a rate-limiting step.1. Pre-form the Imine: The amine and carbonyl compound can be reacted separately to form the imine before the addition of the isocyanide and carboxylic acid.[1] 2. Use a Lewis Acid Catalyst: Catalysts such as TiCl₄ or ZnCl₂ can activate the carbonyl group, facilitating the nucleophilic attack by the amine.[8][9]
Poor Solvent Choice: The solvent can have a significant impact on the reaction rate and outcome.1. Solvent Screening: Test a range of polar protic solvents. Methanol is the most common and often effective solvent.[1][9] 2,2,2-Trifluoroethanol (TFE) is another excellent choice that can accelerate the reaction.[8][10] 2. Solvent Mixtures: A mixture of methanol and dichloromethane (MeOH/DCM) has been reported to be effective in some cases.[1][2]
Low Reactivity of Aromatic Isocyanides: Aromatic isocyanides are known to be less reactive than their aliphatic counterparts.[1][2]1. Extended Reaction Time: Allow the reaction to proceed for a longer duration (24-48 hours or more). 2. Higher Temperatures: As with general steric hindrance, increasing the temperature can improve conversion.

Problem 2: Slow Reaction Rate

Potential CauseRecommended Solution
Steric Hindrance: As the primary factor, bulky substrates impede the approach of reactants.1. Increase Temperature or Use Microwave Irradiation: These are the most direct ways to increase the reaction kinetics.[2][3][4][5] 2. Add a Catalyst: Metal triflates have been shown to activate the nitrilium intermediate, increasing the rate of product formation by two- to seven-fold.[8]
Low Reactant Concentration: Dilute conditions can lead to infrequent molecular collisions.1. Increase Concentration: Ensure reactant concentrations are in the optimal range of 0.5 M to 2.0 M.[6][7]

Problem 3: Formation of Side Products (e.g., Passerini Reaction Product)

Potential CauseRecommended Solution
Reaction Conditions Favoring Passerini Reaction: The Passerini reaction, which does not involve the amine component, is favored in nonpolar, aprotic solvents.1. Use Polar Protic Solvents: Ensure the use of solvents like methanol or ethanol to favor the Ugi pathway.[9][11][12] The Passerini reaction is often observed as a side-product of the Ugi four-component condensation.[1]
Water as a Nucleophile: In the absence of a carboxylic acid, water can act as a nucleophile, leading to undesired byproducts.[8]1. Ensure Anhydrous Conditions (if necessary): While some Ugi reactions tolerate water, if side products from water addition are observed, using anhydrous solvents and reagents may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for Ugi reactions with sterically hindered isocyanides?

A1: Methanol is the most commonly used and often effective solvent for Ugi reactions.[1][9] For particularly challenging substrates, 2,2,2-trifluoroethanol (TFE) is an excellent alternative as it can significantly accelerate the reaction.[8][10]

Q2: Can I use a catalyst to improve my reaction?

A2: Yes, catalysts can be very effective. Lewis acids like TiCl₄ can help in the formation of the initial imine, which is often a slow step with hindered reactants.[8] Metal triflates can also be used to activate the nitrilium intermediate and increase the overall reaction rate.[8]

Q3: Is it necessary to pre-form the imine when using a bulky amine or ketone?

A3: While not always necessary, pre-forming the imine can be a very effective strategy to improve yields, especially when the condensation between the amine and carbonyl component is sluggish due to steric hindrance.[1]

Q4: How does microwave irradiation compare to conventional heating for these reactions?

A4: Microwave irradiation is often more efficient than conventional heating, leading to significantly shorter reaction times (minutes vs. hours) and often higher yields.[3][4][5] It is a highly recommended technique for overcoming the challenges of sterically hindered substrates.

Q5: What should I do if my sterically hindered isocyanide is not commercially available?

A5: While many isocyanides are commercially available, for specialized structures, you may need to synthesize them. A common method involves the dehydration of the corresponding formamide.

Experimental Protocols

General Protocol for Ugi Reaction with a Sterically Hindered Isocyanide (e.g., tert-butyl isocyanide)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Sterically Hindered Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)[7][13][14]

  • Solvent (e.g., Methanol or TFE) to achieve a concentration of 0.5 M - 2.0 M

Procedure:

  • To a reaction vial, add the aldehyde or ketone, amine, and carboxylic acid.

  • Add the solvent (e.g., methanol) to dissolve the components.

  • Add the sterically hindered isocyanide to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-60°C. Alternatively, perform the reaction in a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered components may require several hours to days for completion at room temperature.

  • Upon completion, the product may precipitate from the reaction mixture and can be isolated by filtration.[7]

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Ugi Reaction with Pre-formation of the Imine

Procedure:

  • In a reaction vial, dissolve the aldehyde or ketone (1.0 eq) and the sterically hindered amine (1.0 eq) in a suitable solvent (e.g., methanol).

  • Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete (monitor by TLC or NMR). A dehydrating agent like MgSO₄ can be added.

  • To the solution containing the pre-formed imine, add the carboxylic acid (1.0 eq) and the sterically hindered isocyanide (1.0 eq).

  • Continue with steps 4-8 from the general protocol.

Visualizations

Troubleshooting Workflow for Low Yield in Ugi Reactions

Troubleshooting_Ugi_Low_Yield start Low/No Product Yield check_sterics Are components sterically hindered? start->check_sterics check_imine Is imine formation inefficient? check_sterics->check_imine No sol_temp Increase Temperature (40-65°C) or Use Microwave Irradiation check_sterics->sol_temp Yes check_solvent Is the solvent optimal? check_imine->check_solvent No sol_preform_imine Pre-form the Imine check_imine->sol_preform_imine Yes sol_solvent_screen Screen Solvents: Methanol, TFE, MeOH/DCM check_solvent->sol_solvent_screen Yes/Unsure end Re-evaluate Results check_solvent->end No sol_conc Increase Reactant Concentration (0.5 M - 2.0 M) sol_temp->sol_conc sol_conc->end sol_lewis_acid Add Lewis Acid Catalyst (e.g., TiCl4) sol_preform_imine->sol_lewis_acid sol_lewis_acid->end sol_solvent_screen->end

Caption: A flowchart for troubleshooting low product yield in Ugi reactions.

Logical Relationship of Ugi Reaction Components and Conditions

Ugi_Reaction_Factors cluster_components Reaction Components cluster_intermediates Key Intermediates cluster_conditions Reaction Conditions Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Amine Amine Imine Imine Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Acid Carboxylic Acid Product Ugi Product Acid->Product Imine->Nitrilium Nitrilium->Product Solvent Solvent Solvent->Imine Solvent->Nitrilium Temperature Temperature Temperature->Imine Temperature->Nitrilium Concentration Concentration Concentration->Product Catalyst Catalyst Catalyst->Imine Lewis Acid Catalyst->Nitrilium Metal Triflates

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Passerini Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Passerini three-component reaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the diastereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Passerini reaction and why is diastereoselectivity a common issue?

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[1][2][3] When an unsymmetrical carbonyl compound is used, a new stereocenter is generated.[1][4] Achieving high diastereoselectivity can be challenging due to the often-flexible transition state of the reaction and the linear, sterically undemanding nature of isocyanides.[1][5]

Q2: What are the main factors that influence the diastereoselectivity of the Passerini reaction?

Several factors can influence the stereochemical outcome of the Passerini reaction:

  • Chiral Substrates: The use of chiral aldehydes, ketones, or carboxylic acids can induce diastereoselectivity.[1][6]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, leading to a more rigid and organized transition state, which can significantly enhance diastereoselectivity.[6][7][8]

  • Solvent: The reaction medium can affect the reaction mechanism and the stability of the transition state. Apolar solvents are generally preferred for the uncatalyzed reaction, while coordinating solvents may be better for Lewis acid-catalyzed processes.[1][4]

  • Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Structure of Reactants: The steric and electronic properties of the aldehyde, carboxylic acid, and isocyanide can all play a role in the diastereomeric ratio of the product.

Q3: Can the choice of isocyanide influence the diastereoselectivity?

While the isocyanide is a crucial component of the reaction, its influence on diastereoselectivity is often limited due to its linear geometry, which provides minimal steric hindrance.[1] However, some highly rigid or sterically demanding isocyanides have been shown to have an effect. In many cases, the choice of a chiral aldehyde or the use of a Lewis acid catalyst has a more pronounced impact on the stereochemical outcome.[1][5]

Troubleshooting Guide: Low Diastereoselectivity

Problem: My Passerini reaction is showing low or no diastereoselectivity.

Below is a step-by-step guide to help you troubleshoot and improve the diastereomeric ratio (d.r.) of your reaction.

Step 1: Employ a Chiral Starting Material

If you are not already using a chiral substrate, this is the most straightforward approach to induce diastereoselectivity. The use of a chiral aldehyde is a common and often effective strategy.[1][6]

Step 2: Introduce a Lewis Acid Catalyst

Lewis acids can significantly enhance diastereoselectivity by creating a more rigid transition state through chelation.[6][7] If your substrate has a chelating group (e.g., a heteroatom at the α or β position to the carbonyl), Lewis acid catalysis is particularly promising.

Workflow for Lewis Acid Catalyst Screening:

lewis_acid_screening start Low Diastereoselectivity in Passerini Reaction la_screen Perform Lewis Acid Screening start->la_screen znbr2 ZnBr2 la_screen->znbr2  Test Common  Lewis Acids sc_otf_3 Sc(OTf)3 la_screen->sc_otf_3 cu_otf_2 Cu(OTf)2 la_screen->cu_otf_2 other_la Other Lewis Acids (e.g., TiCl4, SnCl4) la_screen->other_la analyze Analyze Diastereomeric Ratio (d.r.) znbr2->analyze sc_otf_3->analyze cu_otf_2->analyze other_la->analyze optimize Optimize with Best Performing Lewis Acid analyze->optimize  Select Catalyst  with Highest d.r.

Caption: Workflow for screening Lewis acid catalysts to improve diastereoselectivity.

Data Presentation: Effect of Lewis Acids on a Model Reaction

The following table summarizes the effect of various Lewis acids on the diastereoselectivity of the Passerini reaction with a chiral azetidine-2-carboxyaldehyde, tert-butyl isocyanide, and acetic acid in CH2Cl2.

EntryLewis Acid (1 equiv.)Conversion (%)Diastereomeric Ratio (d.r.)
1None>9557:43
2MgBr2·OEt2>9565:35
3TiCl48060:40
4SnCl47045:55 (reversed)
5Sc(OTf)3>9567:33
6Cu(OTf)2>9560:40
7ZnBr2 >95 72:28
8ZnCl2 (1M in Et2O)>9564:36

Data adapted from Riva, et al. Note that reaction conditions and substrates can significantly alter these outcomes.[6]

Step 3: Optimize the Solvent

The choice of solvent is critical, especially when a Lewis acid is used. Solvents that can dissolve the Lewis acid and participate in the coordination sphere can lead to better results.

Data Presentation: Solvent Screening with ZnBr2 Catalyst

This table shows the effect of different solvents on the diastereoselectivity of the Passerini reaction with a chiral azetidine-2-carboxyaldehyde, tert-butyl isocyanide, and acetic acid, catalyzed by ZnBr2.

EntrySolventConversion (%)Diastereomeric Ratio (d.r.)
1CH2Cl2>9572:28
2Toluene6060:40
3Et2O5065:35
4CH3CN >95 76:24
5THF >95 75:25

Data adapted from Riva, et al. Note that the optimal solvent may vary depending on the specific reactants and Lewis acid used.[6]

Step 4: Adjust the Reaction Temperature

If diastereoselectivity is still not satisfactory, lowering the reaction temperature is a standard approach to enhance selectivity. Reactions are often run at room temperature, but cooling to 0 °C or lower may favor one diastereomer.

Experimental Protocols

General Procedure for a Lewis Acid-Catalyzed Diastereoselective Passerini Reaction

This protocol is a general guideline based on the successful improvement of diastereoselectivity using ZnBr2.

  • Preparation: To a solution of the chiral aldehyde (1.0 equiv.) in the chosen solvent (e.g., CH3CN, see table above), add the Lewis acid (e.g., ZnBr2, 1.0 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Stir the mixture for a few minutes, then add the carboxylic acid (1.2 equiv.) and the isocyanide (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for the required time (typically 1-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the diastereomers and determine the diastereomeric ratio.

Example Protocol: Cu(II)-Catalyzed Asymmetric Passerini Reaction

The following is an example of a more specialized protocol for an asymmetric Passerini reaction, which can be adapted for diastereoselective synthesis.

  • Catalyst Preparation: In a dry flask under an inert atmosphere, stir the Cu(II) salt (e.g., Cu(OTf)2, 20 mol%) and the chiral ligand (e.g., a pybox ligand, 21 mol%) in anhydrous CH2Cl2 until a homogeneous solution is formed.

  • Reaction Setup: Add molecular sieves to the catalyst solution. Add the aldehyde (1.0 equiv.) and cool the mixture to 0 °C.

  • Slow Addition: In a separate syringe, mix the carboxylic acid (1.0 equiv.) and the isocyanide (1.2 equiv.). Add this mixture to the reaction flask via a syringe pump over several hours (e.g., 4 hours).

  • Reaction and Analysis: Allow the reaction to proceed to completion. The work-up and purification would be similar to the general procedure described above. The stereochemical outcome (in this case, enantiomeric excess) is determined by chiral HPLC.

Logical Relationships in Diastereoselective Passerini Reactions

The following diagram illustrates the interplay of different factors influencing the diastereoselectivity of a Passerini reaction.

passerini_factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Chiral Aldehyde/Ketone Chiral Aldehyde/Ketone Transition State Geometry Transition State Geometry Chiral Aldehyde/Ketone->Transition State Geometry Chiral Carboxylic Acid Chiral Carboxylic Acid Chiral Carboxylic Acid->Transition State Geometry Isocyanide Structure Isocyanide Structure Isocyanide Structure->Transition State Geometry Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Transition State Geometry  Rigidifies Solvent Solvent Solvent->Transition State Geometry  Stabilizes Temperature Temperature Temperature->Transition State Geometry  Favors Lower Energy State Diastereoselectivity (d.r.) Diastereoselectivity (d.r.) Transition State Geometry->Diastereoselectivity (d.r.)

Caption: Factors influencing the transition state geometry and diastereoselectivity of the Passerini reaction.

References

stability of 1-(4-Chlorophenyl)ethyl isocyanide in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(4-Chlorophenyl)ethyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this chiral aryl isocyanide.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like other aryl isocyanides, should be handled as a reactive and potentially unstable compound. Its stability is influenced by its structure, storage conditions, and the solvent system used.[1] Isocyanides are generally stable towards strong bases but are sensitive to acid.[2] Exposure to acidic conditions, including Lewis and Brønsted acids, can lead to rapid degradation.[2] Some aryl isocyanides are also prone to polymerization.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are hydrolysis and polymerization.

  • Hydrolysis: In the presence of aqueous acid, isocyanides hydrolyze to the corresponding formamides.[2] For this compound, this would result in the formation of N-(1-(4-chlorophenyl)ethyl)formamide. This reaction is often used to quench and destroy odorous isocyanide residues.

  • Polymerization: Aryl isocyanides can undergo polymerization, which can be initiated by acids or certain metal catalysts. This results in the formation of poly(isocyanide) chains and will present as a significant impurity in your desired reaction. The tendency to polymerize is structure-dependent.[1]

Q3: How should I store this compound to ensure its stability?

A3: As a potentially air- and moisture-sensitive compound, proper storage is crucial to maintain the quality and shelf-life of this compound.[3][4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.[3][4]

  • Temperature: For maximum shelf-life, it is recommended to store the compound at cold temperatures (refrigerated at 2-8 °C or frozen at -20 °C).[5] Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil, as light can accelerate degradation for some organic compounds.[3]

  • Container: Use a tightly sealed container to prevent the ingress of moisture.[3]

Q4: Which solvents are recommended for dissolving this compound?

A4: The choice of solvent will depend on the specific application. However, for general use and to minimize degradation, dry, aprotic solvents are recommended. Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile

It is crucial to use anhydrous solvents, as residual water can lead to hydrolysis. Protic solvents like alcohols may react with the isocyanide, especially in the presence of catalysts or over long periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction failure or low yield Degradation of isocyanide: The isocyanide may have degraded due to improper storage or handling, or exposure to acidic conditions in the reaction mixture.Verify isocyanide purity: Before use, check the purity of the isocyanide by IR or NMR spectroscopy. A strong, sharp peak around 2140 cm⁻¹ in the IR spectrum is characteristic of the isocyanide functional group. In the ¹³C NMR spectrum, the isocyanide carbon typically appears around 155-165 ppm.Use freshly opened or purified reagent: If degradation is suspected, use a fresh bottle or purify the isocyanide by distillation under reduced pressure. Take care to avoid high temperatures during distillation to prevent polymerization.Ensure anhydrous and neutral/basic conditions: Use dry solvents and ensure all reagents and glassware are free of acidic residues.
Formation of a white precipitate or viscous oil Polymerization: The isocyanide may have polymerized, especially in the presence of acidic impurities or at elevated temperatures.Control reaction temperature: Run the reaction at the lowest effective temperature.Avoid acidic catalysts if possible: If an acid is required, consider using a milder Lewis acid or adding it slowly at low temperatures.Inhibitors: For bulk storage, the addition of a radical inhibitor might be considered, though its compatibility with downstream reactions must be evaluated.
Unexpected side products Hydrolysis: Presence of water in the reaction mixture can lead to the formation of the corresponding formamide.Use anhydrous solvents and reagents: Ensure all components of the reaction are rigorously dried.Perform reactions under an inert atmosphere: This will prevent the introduction of atmospheric moisture.
Difficulty in quenching the reaction Reactive nature of isocyanides: Isocyanides can be persistent and have a strong, unpleasant odor.Acidic workup: Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl). This will hydrolyze the unreacted isocyanide to the less odorous formamide.[2]Ventilation: Always work in a well-ventilated fume hood when handling isocyanides.

Stability Data in Different Solvent Systems

Solvent System Expected Stability (at Room Temperature) Potential Degradation Pathways Notes
Aprotic, Non-polar (e.g., Toluene, Hexane) GoodPolymerization (if acidic impurities are present)Ensure solvents are anhydrous and free from acidic residues.
Aprotic, Polar (e.g., THF, DCM, Acetonitrile) Moderate to GoodHydrolysis (if water is present), PolymerizationUse high-purity, anhydrous solvents. DCM can contain trace amounts of HCl, which can accelerate degradation.
Protic, Non-acidic (e.g., Ethanol, Isopropanol) Poor to ModerateReaction with solvent (especially with catalysts), HydrolysisAvoid for long-term storage of solutions. May be suitable as a reaction solvent depending on the specific conditions.
Protic, Acidic (e.g., Acetic Acid) Very PoorRapid Hydrolysis, PolymerizationNot recommended as a solvent for this compound unless the intention is to promote hydrolysis.
Aqueous Buffers pH-dependentHydrolysisStability will be very low, especially at acidic pH.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Solution by IR Spectroscopy

This protocol provides a method to qualitatively assess the stability of the isocyanide in a chosen solvent over time.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., Toluene, THF)

  • IR spectrometer

  • Anhydrous vials with septa

  • Syringes and needles

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.1 M) under an inert atmosphere.

  • Immediately take an aliquot of the solution and acquire an initial IR spectrum. Note the position and intensity of the isocyanide peak (around 2140 cm⁻¹).

  • Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

  • At regular time intervals (e.g., 1, 6, 24, 48 hours), withdraw an aliquot of the solution and acquire a new IR spectrum.

  • Compare the intensity of the isocyanide peak over time. A decrease in intensity indicates degradation. The appearance of new peaks, for example in the amide region (around 1670 cm⁻¹), could indicate hydrolysis.

Protocol 2: Quenching of a Reaction Mixture Containing this compound

This protocol describes a safe and effective method for quenching a reaction and destroying residual isocyanide.

Procedure:

  • Ensure the reaction is performed in a well-ventilated fume hood.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a dilute aqueous solution of a mineral acid (e.g., 1M HCl) to the reaction mixture with stirring. Be aware that this may be an exothermic process.

  • Continue stirring at room temperature for at least 30 minutes to ensure complete hydrolysis of the isocyanide.

  • Proceed with the standard aqueous workup and extraction of your desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare 0.1 M solution of This compound in anhydrous solvent under N2 initial_ir Acquire initial IR spectrum (t=0) prep_solution->initial_ir Immediate sampling store Store solution under controlled conditions initial_ir->store periodic_ir Acquire IR spectra at regular time intervals store->periodic_ir Sampling over time compare Compare peak intensities of isocyanide group (~2140 cm-1) periodic_ir->compare

Workflow for Monitoring Isocyanide Stability by IR Spectroscopy.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization isocyanide This compound h2o_acid H2O / H+ isocyanide->h2o_acid acid_catalyst Acid or Metal Catalyst isocyanide->acid_catalyst formamide N-(1-(4-chlorophenyl)ethyl)formamide h2o_acid->formamide polymer Poly(isocyanide) acid_catalyst->polymer

Primary Degradation Pathways of this compound.

References

preventing polymerization of 1-(4-Chlorophenyl)ethyl isocyanide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(4-Chlorophenyl)ethyl isocyanide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and purity of your material.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound is polymerization. Isocyanides, particularly aryl isocyanides, can be susceptible to polymerization, which can be initiated by factors such as elevated temperatures, exposure to light, and the presence of acidic or certain metallic impurities.[1][2] Some aryl isocyanides are known to be unstable at room temperature and cannot be stored for extended periods under these conditions.[1]

Q2: What are the ideal storage conditions to prevent polymerization?

A2: To minimize the risk of polymerization and ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Refrigeration is recommended for the storage of analogous aryl isocyanates and is a prudent measure for isocyanides as well to slow down potential degradation processes.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This helps to prevent exposure to atmospheric moisture and oxygen, which can potentially contribute to degradation.

  • Light: Store in an amber glass vial or a container that protects the contents from light to prevent light-induced decomposition or polymerization.

Q3: What type of container should I use for storing this compound?

A3: For storing this compound, it is recommended to use glass containers, preferably amber glass to protect from light. High-density polyethylene (HDPE) may also be a suitable option due to its good chemical resistance to a wide range of chemicals. Ensure the container has a tight-fitting cap to prevent exposure to air and moisture.

Q4: Are there any chemical inhibitors that can be added to prevent polymerization?

A4: While the use of inhibitors for isocyanide storage is not as widely documented as for other monomers like styrenes or acrylates, the addition of radical scavengers may be beneficial. Phenolic compounds such as hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or butylated hydroxytoluene (BHT) are commonly used to inhibit free-radical polymerization.[3][4] These inhibitors function by reacting with radical species that may initiate polymerization. It is crucial to ensure that any added inhibitor is compatible with the isocyanide and will not interfere with downstream applications.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Discoloration (yellowing or browning) of the liquid Oxidation or the presence of impurities from synthesis.Store the material under an inert atmosphere (nitrogen or argon). Ensure the material is of high purity before storage.
Precipitation or formation of a solid Polymerization has occurred.If a small amount of solid is present, it may be possible to carefully decant the remaining liquid for immediate use, after verifying its purity. If significant polymerization has occurred, the material may not be suitable for use.
Change in viscosity (thickening of the liquid) Onset of polymerization.Monitor the viscosity of the material over time. A noticeable increase in viscosity is a strong indicator of polymerization.
Inconsistent experimental results Degradation of the isocyanide leading to lower purity.Always use fresh or properly stored material. It is advisable to check the purity of the isocyanide before use if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Purity Assessment and Detection of Polymerization by ¹H NMR Spectroscopy

This protocol provides a method to assess the purity of this compound and detect the presence of its polymer.

Methodology:

  • Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Data Analysis:

    • Monomer Identification: The proton signals corresponding to the this compound monomer should be sharp and well-resolved.

    • Polymer Detection: The presence of a polymer will be indicated by the appearance of broad signals in the spectrum, often in the aromatic and aliphatic regions, underlying the sharp monomer peaks.

    • Quantification (Estimation): The percentage of polymer can be estimated by integrating the broad polymer signals and comparing them to the integration of the monomer signals. For more accurate quantification, a quantitative NMR (qNMR) approach with an internal standard can be employed.[5][6][7]

Protocol 2: Monitoring Polymerization using FT-IR Spectroscopy

This protocol outlines the use of Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the potential polymerization of this compound.

Methodology:

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use a liquid transmission cell.

  • FT-IR Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Isocyanide Peak: The isocyanide group (-N≡C) exhibits a characteristic strong, sharp absorption band in the region of 2150-2110 cm⁻¹.

    • Polymer Formation: Polymerization leads to the formation of a poly(iminomethylene) structure. This will result in a decrease in the intensity of the isocyanide peak and the appearance of new, broader absorption bands corresponding to the polymer backbone. The disappearance or significant broadening of the isocyanide peak is a clear indicator of polymerization.

Diagrams

experimental_workflow Experimental Workflow for Stability Assessment cluster_storage Storage Conditions cluster_monitoring Regular Monitoring cluster_troubleshooting Troubleshooting storage Store this compound - Refrigerated - Inert Atmosphere - Protected from Light visual Visual Inspection (Discoloration, Precipitation) storage->visual Periodically nmr ¹H NMR Spectroscopy (Purity, Polymer Detection) visual->nmr If changes observed ftir FT-IR Spectroscopy (Isocyanide Peak Intensity) visual->ftir If changes observed action Action Based on Observations - Purity Check - Consider Disposal nmr->action ftir->action

Caption: Workflow for storing and monitoring the stability of this compound.

logical_relationship Factors Influencing Polymerization cluster_causes Causes of Polymerization cluster_prevention Prevention Strategies temp Elevated Temperature polymerization Polymerization temp->polymerization light Light Exposure light->polymerization impurities Acidic/Metallic Impurities impurities->polymerization refrigeration Refrigeration amber_vial Amber Vial/Darkness high_purity High Purity Material inert_atm Inert Atmosphere inhibitors Addition of Inhibitors polymerization->refrigeration polymerization->amber_vial polymerization->high_purity polymerization->inert_atm polymerization->inhibitors

Caption: Relationship between causes and prevention strategies for isocyanide polymerization.

References

Technical Support Center: Scale-Up Synthesis of Chiral Isocyanides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of chiral isocyanides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of chiral isocyanide has significantly dropped after scaling up the reaction. What are the common causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Here’s a step-by-step troubleshooting guide:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to poor heat distribution. The dehydration of formamides is often exothermic, and localized overheating can cause decomposition of the product or starting material.

    • Solution: Ensure efficient stirring and consider using a reactor with a jacket for better temperature control. For highly exothermic reactions, control the rate of addition of the dehydrating agent.

  • Incomplete Reaction: The reaction may not have gone to completion at the larger scale within the same timeframe.

    • Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC, or NMR). You may need to extend the reaction time or slightly increase the temperature.

  • Suboptimal Reagent Stoichiometry: The optimal ratio of formamide to dehydrating agent and base can change with scale.

    • Solution: Re-optimize the stoichiometry of your reagents at the new scale. It is crucial to maintain basic conditions throughout the reaction to prevent hydrolysis of the isocyanide product.[1][2]

  • Work-up and Purification Issues: Isocyanides can be sensitive to acidic conditions and prolonged exposure to silica gel during chromatography can lead to degradation.[1] Aqueous work-ups can also be problematic, leading to hydrolysis.

    • Solution: Minimize contact time with silica gel by using a short plug of silica for purification rather than a long column.[3] Consider a "dry workup" where the reaction mixture is filtered through silica to remove inorganic salts.[1] For volatile isocyanides, distillation is often the most effective purification method.[1]

Q2: I am observing racemization of my chiral center during the synthesis. How can I prevent this?

A2: Racemization is a critical issue, particularly for isocyanides derived from α-amino acids, as the α-proton is acidic. The choice of reagents and reaction conditions for the dehydration step is crucial.[4]

  • Dehydrating Agent and Base Combination: The combination of phosphoryl chloride (POCl₃) with highly basic tertiary amines can promote racemization.

    • Solution: A widely recommended method to avoid racemization is the use of diphosgene or triphosgene in combination with a milder base like N-methylmorpholine (NMM) at low temperatures (e.g., -30 °C to -25 °C).[4]

  • Temperature Control: Higher reaction temperatures can increase the rate of epimerization.

    • Solution: Maintain strict low-temperature control throughout the addition of the dehydrating agent and the course of the reaction.

Q3: How can I safely handle the foul odor and toxicity of isocyanides, especially during a large-scale synthesis?

A3: Safety is paramount when working with isocyanides due to their pungent odor and potential toxicity.[5][6]

  • Engineering Controls:

    • Fume Hood: All manipulations involving isocyanides and their volatile precursors must be performed in a well-ventilated chemical fume hood.[5][7]

    • Closed Systems: For larger scales, using a closed-system reactor or a continuous flow setup can significantly minimize exposure.[6]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common choice), safety glasses or goggles, and a lab coat.[7]

  • Procedural Solutions:

    • In-situ Generation: Whenever possible, generate the isocyanide in-situ and use it immediately in the next reaction step without isolation. This avoids handling and purification of the neat isocyanide.[8]

    • Continuous Flow Chemistry: This is an excellent strategy for scale-up as it contains the hazardous materials within a closed system, minimizing operator exposure and allowing for safer handling of toxic reagents.[6]

  • Waste Disposal:

    • Quench any residual isocyanide in your waste streams with an appropriate reagent before disposal, following your institution's safety guidelines.

Q4: My purification by column chromatography is giving low recovery. What are the best practices for purifying chiral isocyanides at scale?

A4: Isocyanides can be sensitive, and standard purification techniques may need to be adapted.

  • Minimize Silica Gel Contact: Isocyanides are acid-sensitive, and prolonged exposure to silica gel can cause decomposition.[1]

    • Solution: Use a short silica gel plug instead of a full column for rapid filtration. Elute the product quickly.[3] Neutralizing the silica gel with a base (e.g., triethylamine in the eluent) can also help.

  • Avoid Aqueous Work-up: Hydrolysis is a major side reaction.

    • Solution: Opt for a "dry workup." After the reaction is complete, you can add a drying agent, filter off the solids (salts), and concentrate the filtrate.[1]

  • Distillation for Volatile Products: For low-boiling point isocyanides, distillation is often the most efficient and scalable purification method.[1]

  • Crystallization: If your chiral isocyanide is a solid, crystallization can be an effective and scalable purification technique.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis

Dehydrating AgentCommon BaseTypical TemperatureAdvantagesDisadvantages
Phosphoryl chloride (POCl₃)Triethylamine, Pyridine0 °C to RTReadily available, effective for many substrates.[2]Can cause racemization in sensitive substrates, highly reactive, work-up can be challenging.[4][9]
p-Toluenesulfonyl chloride (p-TsCl)Pyridine, Quinoline75 °CLess toxic and easier to handle than POCl₃, good for some aliphatic isocyanides.[9]Often requires higher temperatures, may not be as general.
Diphosgene/TriphosgeneN-methylmorpholine< -25 °CExcellent for preventing racemization in chiral α-formamido esters.[4]Highly toxic, requires careful handling.
Triphenylphosphine (PPh₃) / IodineTriethylamineRTMilder conditions.[9]Generates significant amounts of phosphine oxide byproduct.

Table 2: Yields for Scaled-Up Isocyanide Synthesis Using a Dry Work-Up Method

Substrate (Formamide)ScaleDehydrating AgentBaseYieldReference
N-Benzyl formamide100 mmolPOCl₃Triethylamine86%[1]
1-Adamantyl formamide500 mmolPOCl₃Triethylamine97%[1]

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Dehydration of a Chiral Formamide using POCl₃

This protocol is a general guideline and should be optimized for your specific substrate.

  • Reactor Setup: Equip a multi-necked, jacketed reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the reactor is dry and purged with nitrogen.

  • Charge Reagents: To the reactor, add the chiral N-substituted formamide and the solvent (e.g., Dichloromethane, 2 M concentration).[1]

  • Add Base: Add triethylamine (5.0 equivalents) to the solution at room temperature.[1]

  • Cooling: Cool the reaction mixture to 0 °C using a circulating chiller connected to the reactor jacket.

  • Addition of Dehydrating Agent: Slowly add phosphoryl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or another suitable method. The reaction is often complete within 10-60 minutes.[1]

  • Work-up (Dry Method):

    • Once the reaction is complete, prepare a short, wide column packed with silica gel.

    • Directly load the reaction mixture onto the silica gel column.

    • Elute rapidly with an appropriate solvent system (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).

    • Collect the fractions containing the isocyanide product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Caution: Be aware of the volatility of your product.

  • Further Purification (if needed): If necessary, further purify the isocyanide by distillation (for liquids) or crystallization (for solids).

Visualizations

Experimental Workflow for Chiral Isocyanide Synthesis

G cluster_0 Step 1: Formylation cluster_1 Step 2: Dehydration cluster_2 Step 3: Purification Amine Chiral Primary Amine Formamide Chiral N-Formamide Amine->Formamide Formylation Formylating_Agent Formylating Agent (e.g., Formic Acid, Ethyl Formate) Formylating_Agent->Formamide Crude_Isocyanide Crude Chiral Isocyanide Formamide->Crude_Isocyanide Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl3, Diphosgene) Dehydrating_Agent->Crude_Isocyanide Base Tertiary Amine Base (e.g., Et3N, NMM) Base->Crude_Isocyanide Purification_Method Purification (Silica Plug, Distillation, or Crystallization) Crude_Isocyanide->Purification_Method Pure_Isocyanide Pure Chiral Isocyanide Purification_Method->Pure_Isocyanide

Caption: General workflow for the two-step synthesis of chiral isocyanides.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield on Scale-Up Temp_Control Was temperature controlled? Start->Temp_Control Incomplete_Reaction Is the reaction incomplete? Workup_Issue Problem during work-up? Incomplete_Reaction->Workup_Issue No Extend_Time Increase reaction time and/or temperature. Incomplete_Reaction->Extend_Time Yes Temp_Control->Incomplete_Reaction Yes Improve_Stirring Improve stirring, control addition rate. Temp_Control->Improve_Stirring No Dry_Workup Use dry work-up or short silica plug. Workup_Issue->Dry_Workup Yes Check_Stoichiometry Re-optimize reagent stoichiometry. Workup_Issue->Check_Stoichiometry No End Yield Improved Extend_Time->End Improve_Stirring->End Dry_Workup->End Check_Stoichiometry->End

Caption: Decision tree for troubleshooting low yields in scale-up synthesis.

References

removal of impurities from 1-(4-Chlorophenyl)ethyl isocyanide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)ethyl isocyanide. The information is designed to help identify and resolve common issues encountered during its synthesis and purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common method of dehydrating N-(1-(4-chlorophenyl)ethyl)formamide.

Q1: The yield of this compound is low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the experimental process. Here are some common causes and their respective solutions:

  • Incomplete Dehydration: The conversion of the starting formamide to the isocyanide may not have gone to completion.

    • Solution: Ensure the dehydrating agent, such as phosphorus oxychloride (POCl₃), is fresh and added in the correct stoichiometric amount. The reaction temperature is also critical; for POCl₃ dehydrations, maintaining a low temperature (e.g., 0 °C) is often necessary.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the disappearance of the starting formamide.[1]

  • Hydrolysis of the Product: Isocyanides are sensitive to acidic conditions and can hydrolyze back to the corresponding formamide, especially during the workup phase.[1]

    • Solution: During the workup, it is crucial to maintain basic conditions to prevent hydrolysis.[1] Cautious quenching of the reaction mixture with an ice-cold basic solution (e.g., aqueous sodium carbonate) is recommended. Avoid any contact with acidic solutions.

  • Product Loss During Purification: this compound can be lost during purification due to its potential volatility and sensitivity.

    • Solution: If using column chromatography, be aware that isocyanides can be sensitive to silica gel, which may lead to decomposition or irreversible adsorption.[2] A quick purification using a short plug of silica gel or treated silica (e.g., EtSiCl₃-treated) may be more effective.[2][3] For distillation, use high vacuum and a low-temperature bath to minimize thermal decomposition.[4]

Q2: My final product is contaminated with the starting material, N-(1-(4-chlorophenyl)ethyl)formamide. How can I remove it?

The presence of unreacted starting material is a common impurity.[3] Here are some purification strategies:

  • Column Chromatography: While standard silica gel can be problematic, a carefully executed flash column chromatography can separate the isocyanide from the more polar formamide.

    • Protocol: Use a less polar eluent system (e.g., a mixture of hexane and ethyl acetate) where the isocyanide has a higher Rf than the formamide. Consider using silica gel that has been neutralized with a base like triethylamine to minimize product decomposition on the column.

  • Distillation: If the boiling points of the isocyanide and the formamide are sufficiently different, vacuum distillation can be an effective purification method. However, be mindful of the thermal stability of the isocyanide.[4]

Q3: The NMR spectrum of my product shows unexpected signals. What could be the source of these impurities?

Besides the starting material, other impurities can arise from side reactions or the reagents used:

  • Isomeric Cyanide: Although less common in dehydration reactions, rearrangement to the more stable cyanide isomer can sometimes occur, especially at elevated temperatures.

    • Identification: Isocyanides typically show a characteristic absorption in the IR spectrum around 2150-2110 cm⁻¹, while nitriles absorb around 2260-2220 cm⁻¹. 13C NMR can also distinguish between the isocyanide (-N≡C) and nitrile (-C≡N) carbons.

  • Byproducts from Dehydrating Agent: If using reagents like p-toluenesulfonyl chloride, sulfonyl byproducts might be present.[3] With phosphorus oxychloride, inorganic phosphate byproducts are formed and should be removed during the aqueous workup.[1]

    • Solution: Ensure a thorough aqueous workup to remove water-soluble byproducts. If organic byproducts from the dehydrating agent are present, column chromatography is typically required for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent methods for synthesizing isocyanides are:

  • Dehydration of Formamides: This is the most common and generally preferred method.[5] It involves the dehydration of the corresponding N-substituted formamide, in this case, N-(1-(4-chlorophenyl)ethyl)formamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine or pyridine.[1][6][7]

  • Hofmann Carbylamine Reaction: This reaction involves treating the primary amine, 1-(4-chlorophenyl)ethylamine, with chloroform and a strong base like potassium hydroxide.[5][8] This method generates a dichlorocarbene intermediate.[8]

Q2: How can I monitor the progress of my this compound synthesis?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.[1] The isocyanide product is typically less polar than the starting formamide. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the formamide and the appearance of the new, higher Rf product spot.

Q3: My this compound seems to be decomposing during purification on a standard silica gel column. What can I do?

Isocyanide instability on silica gel is a known issue.[2] The acidic nature of silica can cause decomposition or hydrolysis. Here are some alternatives:

  • Use a Short Silica Plug: Instead of a full column, try passing your crude product through a short pad of silica gel with a non-polar eluent to quickly remove highly polar impurities.[3]

  • Treated Silica Gel: Consider using silica gel that has been treated with a silylating agent (e.g., EtSiCl₃-treated silica) or neutralized with a base (e.g., triethylamine) to deactivate the acidic sites.[2]

  • Alternative Stationary Phases: Alumina (basic or neutral) can be a suitable alternative to silica gel for the purification of acid-sensitive compounds.

  • Non-Chromatographic Methods: If possible, consider purification by vacuum distillation or recrystallization.

Q4: What are the safety precautions I should take when working with this compound and its synthetic precursors?

  • Isocyanides: Many isocyanides are known for their strong, unpleasant odors and potential toxicity. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents:

    • Phosphorus oxychloride (POCl₃): This is a corrosive and toxic reagent that reacts violently with water. Handle it with extreme care in a fume hood.[9]

    • Chloroform (for the carbylamine reaction): Chloroform is a suspected carcinogen and should be handled with appropriate precautions.

    • Bases: Strong bases like potassium hydroxide are corrosive.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of N-(1-(4-chlorophenyl)ethyl)formamide

This protocol is a general procedure based on the dehydration of formamides using phosphorus oxychloride.[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(1-(4-chlorophenyl)ethyl)formamide (1 equivalent) in anhydrous triethylamine (used as both solvent and base).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1 equivalent) dropwise via the dropping funnel over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC until the starting formamide is no longer visible (typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture into a flask containing ice-cold saturated aqueous sodium carbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound using a Short Silica Gel Plug

This protocol is designed for rapid purification and to minimize contact time with silica gel.[3]

  • Preparation: Prepare a short column by placing a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small chromatography column, and then add a 2-3 cm layer of silica gel.

  • Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture).

  • Elution: Carefully load the solution onto the top of the silica plug. Elute the product with the same non-polar solvent system, collecting the fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure isocyanide.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Qualitative Comparison of Purification Methods for this compound

Purification MethodProsConsBest For
Standard Silica Gel Chromatography Good separation of polar impurities.Potential for product decomposition or irreversible adsorption.[2]More stable isocyanides or when other methods fail.
Short Silica Gel Plug Fast; minimizes contact time with silica.[3]Lower resolving power than a full column.Removing baseline impurities and polar byproducts.
Treated/Neutralized Silica Gel Reduces product decomposition on the stationary phase.[2]Requires preparation of the stationary phase.Purifying acid-sensitive isocyanides.
Vacuum Distillation Can provide very pure product.Risk of thermal decomposition of the isocyanide.[4]Thermally stable, higher-boiling isocyanides.
Recrystallization Can yield highly pure crystalline product.Finding a suitable solvent system can be challenging.Solid isocyanides.

Visualizations

TroubleshootingWorkflow start Start: Impurity Issue in 1-(4-Chlorophenyl)ethyl isocyanide Reaction check_impurity Identify the main impurity (e.g., via NMR, TLC) start->check_impurity unreacted_sm Unreacted Starting Material (N-(1-(4-chlorophenyl)ethyl)formamide) check_impurity->unreacted_sm  Starting Material hydrolysis_prod Hydrolysis Product (Formamide) check_impurity->hydrolysis_prod  Formamide other_impurity Other Impurities (e.g., solvent, reagent byproducts) check_impurity->other_impurity  Other solution_sm Troubleshooting for Unreacted Starting Material unreacted_sm->solution_sm solution_hydrolysis Troubleshooting for Hydrolysis hydrolysis_prod->solution_hydrolysis solution_other Troubleshooting for Other Impurities other_impurity->solution_other action_sm1 Optimize reaction: - Check reagent quality - Increase reaction time/temp cautiously - Monitor with TLC solution_sm->action_sm1 action_sm2 Purification: - Column chromatography - Vacuum distillation solution_sm->action_sm2 action_hydrolysis1 During workup: - Maintain basic pH - Use cold aqueous base solution_hydrolysis->action_hydrolysis1 action_hydrolysis2 Purification: - Use neutralized or treated silica - Avoid protic solvents solution_hydrolysis->action_hydrolysis2 action_other1 Ensure thorough aqueous workup to remove water-soluble byproducts solution_other->action_other1 action_other2 Purification: - Column chromatography - Distillation to remove solvents solution_other->action_other2

Caption: Troubleshooting workflow for identifying and resolving common impurities.

PurificationDecisionTree start Start: Crude This compound check_stability Is the isocyanide stable on silica TLC? start->check_stability stable Yes check_stability->stable Yes unstable No (streaking/decomposition) check_stability->unstable No column_chrom Purification Option: Standard Column Chromatography stable->column_chrom alt_methods Consider Alternative Methods unstable->alt_methods short_plug Short Silica Plug alt_methods->short_plug treated_silica Treated/Neutralized Silica alt_methods->treated_silica distillation Vacuum Distillation alt_methods->distillation

Caption: Decision tree for selecting a suitable purification method.

References

Validation & Comparative

Comparative Guide to the Synthesis and Enantiomeric Excess Validation of 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for producing enantiomerically pure 1-(4-Chlorophenyl)ethyl isocyanide, a valuable chiral building block in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions.[1][2] The document details the prevalent synthetic methodology, an alternative approach, and the critical process of validating the enantiomeric excess of the final product. Experimental data is presented for objective comparison, and detailed protocols are provided for reproducibility.

Comparison of Synthetic Methodologies

The synthesis of chiral isocyanides is crucial for the stereocontrolled construction of complex molecules.[3] Here, we compare the standard synthesis of this compound from its corresponding chiral amine with an alternative route starting from a readily available chiral α-amino acid.

ParameterMethod A: Synthesis from 1-(4-Chlorophenyl)ethylamineMethod B: Synthesis from L-Alanine Methyl Ester
Starting Material (R)- or (S)-1-(4-Chlorophenyl)ethylamineL-Alanine methyl hydrochloride
Number of Steps 2 (Formylation, Dehydration)2 (Formylation, Dehydration)
Key Reagents Ethyl formate, Phosphorus oxychloride (POCl₃), TriethylamineEthyl formate, Phosphorus oxychloride (POCl₃), Triethylamine
Overall Yield High (typically >80%)Good (typically 60-70%)
Enantiomeric Purity Dependent on the enantiopurity of the starting amineHigh (retention of stereochemistry)
Advantages High yields, straightforward procedure.[4]Readily available and inexpensive chiral pool starting material.[4][5]
Disadvantages Requires enantiomerically pure amine, which may need to be synthesized or resolved.Potential for racemization during the dehydration step if not performed under optimal conditions.[4]

Experimental Protocols

Method A: Synthesis of (R)-1-(4-Chlorophenyl)ethyl Isocyanide

This two-step procedure involves the formylation of the chiral amine followed by dehydration of the resulting formamide.[4][6]

Step 1: N-Formylation of (R)-1-(4-Chlorophenyl)ethylamine

  • Procedure: In a round-bottom flask, (R)-1-(4-Chlorophenyl)ethylamine (1 equivalent) is dissolved in an excess of ethyl formate (3-5 equivalents). The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure to yield N-[(R)-1-(4-chlorophenyl)ethyl]formamide, which is often used in the next step without further purification.

  • Yield: Quantitative.

Step 2: Dehydration of N-[(R)-1-(4-chlorophenyl)ethyl]formamide

  • Procedure: The crude N-[(R)-1-(4-chlorophenyl)ethyl]formamide (1 equivalent) is dissolved in triethylamine, which acts as both a solvent and a base. The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction is typically complete within 5-15 minutes. The reaction mixture is then quenched with ice-water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford (R)-1-(4-Chlorophenyl)ethyl isocyanide.

  • Yield: High (e.g., ~95%).[2]

Method B: Synthesis of a Chiral Isocyanide from L-Alanine (Alternative)

This method illustrates the synthesis of a chiral isocyanide from a common α-amino acid, L-alanine methyl ester, which can be obtained from L-alanine.[4][5]

Step 1: N-Formylation of L-Alanine Methyl Ester

  • Procedure: L-Alanine methyl ester hydrochloride (1 equivalent) is suspended in ethyl formate. Triethylamine (1.1 equivalents) is added, and the mixture is stirred at room temperature for 24-48 hours. The reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure to give N-formyl-L-alanine methyl ester.

  • Yield: High.

Step 2: Dehydration of N-Formyl-L-Alanine Methyl Ester

  • Procedure: The N-formyl-L-alanine methyl ester (1 equivalent) is dissolved in anhydrous dichloromethane and cooled to -10 °C. Triethylamine (2.2 equivalents) is added, followed by the dropwise addition of phosphorus oxychloride (1.1 equivalents). The reaction is stirred at low temperature for 1-2 hours. The mixture is then carefully poured into ice-cold saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chiral isocyano ester.

  • Yield: Good (e.g., ~70%).

Validation of Enantiomeric Excess

The determination of the enantiomeric excess (ee) is critical to confirm the stereochemical purity of the synthesized chiral isocyanide.[7] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[8][9][10]

Experimental Protocol: Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralcel OD-H or a Lux Cellulose-3, is typically effective for the separation of chiral amines and their derivatives.[11]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • Procedure: A dilute solution of the synthesized this compound in the mobile phase is injected onto the column. The retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Expected Results: For an enantiomerically pure sample, only one peak corresponding to that enantiomer should be observed. For a racemic mixture, two peaks of equal area will be present. The elution order of the enantiomers depends on the specific CSP and mobile phase used.

Visualizing the Workflow and Comparison

Synthesis_Validation_Workflow cluster_synthesis Synthesis of this compound cluster_validation Enantiomeric Excess Validation start Chiral 1-(4-Chlorophenyl)ethylamine formylation N-Formylation (Ethyl Formate) start->formylation formamide N-Formyl Intermediate formylation->formamide dehydration Dehydration (POCl3, Et3N) formamide->dehydration isocyanide This compound dehydration->isocyanide hplc_prep Sample Preparation isocyanide->hplc_prep Product for Analysis hplc_analysis Chiral HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (Peak Integration) hplc_analysis->data_analysis ee_result Enantiomeric Excess (%) data_analysis->ee_result Synthetic_Method_Comparison cluster_method_a Method A: From Chiral Amine cluster_method_b Method B: From α-Amino Acid title Comparison of Synthetic Routes to Chiral Isocyanides amine Chiral Amine (e.g., 1-(4-Cl-Ph)ethylamine) isocyanide_a Chiral Isocyanide amine->isocyanide_a 2 Steps (Formylation, Dehydration) advantage_a Advantages: - High Yield - Direct Route disadvantage_a Disadvantages: - Requires Enantiopure Amine amino_acid α-Amino Acid (e.g., L-Alanine) isocyanide_b Chiral Isocyanide amino_acid->isocyanide_b 2 Steps (Formylation, Dehydration) advantage_b Advantages: - Readily Available Chiral Pool - Inexpensive Starting Material disadvantage_b Disadvantages: - Potential for Racemization

References

Spectroscopic Scrutiny: Confirming the Structure of 1-(4-Chlorophenyl)ethyl Isocyanide Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of spectroscopic techniques used to elucidate the structure of adducts derived from 1-(4-Chlorophenyl)ethyl isocyanide. Given the utility of isocyanides in multicomponent reactions, we will focus on the characterization of a representative Passerini reaction adduct and compare its expected spectroscopic data with a structurally similar, well-characterized N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide and the anticipated data for a hypothetical Passerini adduct formed from this compound, isobutyraldehyde, and acetic acid. This comparison highlights the characteristic spectral changes that confirm the formation of the adduct.

Spectroscopic TechniqueN-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide[1][2]Hypothetical Passerini Adduct of this compoundKey Differences Indicating Adduct Formation
¹H NMR (CDCl₃) δ = 7.38–7.28 (m, 4H, Ar-H), 4.41 (qd, 1H), 4.14 (br s, 1H, NH), 1.56 (d, 3H, CH₃)δ ≈ 7.3 (m, 4H, Ar-H), 5.5-5.0 (m, 1H, N-CH), 5.0-4.5 (m, 1H, O-CH), 2.1 (s, 3H, OAc-CH₃), 2.0-1.8 (m, 1H, CH(CH₃)₂), 1.6 (d, 3H, CH-CH₃), 0.9 (d, 6H, CH(CH₃)₂)Appearance of new signals for the incorporated aldehyde and carboxylic acid fragments (e.g., O-CH, OAc-CH₃, CH(CH₃)₂). Shift of the N-CH proton.
¹³C NMR (CDCl₃) δ = 139.8, 134.2, 129.1, 127.6 (Ar-C), 114.7 (C≡N), 55.0 (CH), 22.0 (CH₃)δ ≈ 170 (C=O, ester), 169 (C=O, amide), 140-128 (Ar-C), 75-70 (O-CH), 55-50 (N-CH), 35-30 (CH(CH₃)₂), 22-20 (CH-CH₃, OAc-CH₃), 19-17 (CH(CH₃)₂)Disappearance of the isocyanide carbon signal (N≡C, δ ≈ 160-170 ppm). Appearance of two carbonyl signals (amide and ester) and new aliphatic carbon signals from the other reactants.
IR (neat) ν = 3193 (N-H), 2218 (C≡N) cm⁻¹ν ≈ 3300 (N-H), 1740 (C=O, ester), 1680 (C=O, amide) cm⁻¹Disappearance of the strong, sharp isocyanide stretch (C≡N, ν ≈ 2150 cm⁻¹). Appearance of two distinct carbonyl absorption bands for the ester and amide groups.
Mass Spec (HRMS-ESI) m/z 541.1401 [M+H]⁺ (protonated trimer)[1]Expected [M+H]⁺ for the specific adduct.The molecular ion peak will correspond to the combined mass of the three reactants (isocyanide + aldehyde + carboxylic acid).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C{¹H} NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[1][2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in about 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on an FT-IR spectrometer.

  • Sample Preparation: For an oil, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. The characteristic absorption bands (in cm⁻¹) for the functional groups are then identified.

High-Resolution Mass Spectrometry (HRMS)

HRMS data is often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data allows for the determination of the elemental composition, confirming the molecular formula of the adduct.

Visualizing the Workflow and Reaction

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural confirmation and a representative reaction pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide Reaction Passerini Reaction Isocyanide->Reaction Reactants Aldehyde + Carboxylic Acid Reactants->Reaction Adduct Crude Adduct Reaction->Adduct Purification Purification (e.g., Chromatography) Adduct->Purification PureAdduct Pure Adduct Purification->PureAdduct NMR ¹H and ¹³C NMR PureAdduct->NMR IR FT-IR Spectroscopy PureAdduct->IR MS HRMS (ESI) PureAdduct->MS Structure Structure Confirmed NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the synthesis and structural confirmation of an isocyanide adduct.

passerini_reaction Reactants This compound Aldehyde (R'CHO) Carboxylic Acid (R''COOH) Product α-Acyloxy Amide Adduct Reactants->Product One-pot reaction

Caption: General scheme of the Passerini three-component reaction to form an adduct.

References

A Comparative Analysis of Lewis Acid Catalysts in Reactions with 1-(4-Chlorophenyl)ethyl Isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various Lewis acid catalysts for promoting chemical reactions involving 1-(4-Chlorophenyl)ethyl isocyanide. The selection of an appropriate catalyst is crucial for achieving high yields and stereoselectivity in the synthesis of complex organic molecules, which is of significant interest in medicinal chemistry and drug development. This document summarizes performance data from studies on analogous aryl isocyanides, offers detailed experimental protocols, and visualizes key processes to aid in experimental design.

Introduction to Lewis Acid Catalysis in Isocyanide Reactions

Isocyanides are versatile building blocks in organic synthesis, known for their participation in multicomponent reactions such as the Passerini and Ugi reactions. These reactions are powerful tools for rapidly generating molecular diversity. The reactivity of the isocyanide carbon can be significantly enhanced by the coordination of a Lewis acid, which acts as an electrophilic activator. This activation facilitates the nucleophilic attack of other reactants, often leading to the formation of complex amide derivatives. In the context of chiral isocyanides like this compound, the use of chiral Lewis acid catalysts can enable enantioselective transformations, providing access to stereochemically defined products.

Comparative Performance of Lewis Acid Catalysts

While specific comparative studies on this compound are limited in the readily available scientific literature, we can draw valuable insights from research on structurally similar aryl isocyanides participating in Passerini and Ugi-type reactions. The following table summarizes typical performance data for commonly employed Lewis acid catalysts in these transformations. It is important to note that optimal conditions and outcomes will be substrate- and reaction-specific, and the data presented here should be considered as a guideline for catalyst selection and reaction optimization.

Lewis Acid Catalyst SystemReaction TypeTypical Substrate (Aldehyde)Typical Yield (%)Typical Enantiomeric Excess (ee, %)Reference Insight
Cu(II)-pybox Complex Asymmetric PasseriniBidentate coordinating aldehydes80-9890-98Highly effective for asymmetric induction in Passerini reactions, particularly with substrates capable of bidentate coordination. The use of anhydrous conditions is crucial to minimize the uncatalyzed background reaction.[1][2][3]
Silicon Tetrachloride (SiCl₄) / Chiral Bisphosphoramide Asymmetric Passerini-typeAromatic and Aliphatic AldehydesHighGood to ExcellentThis catalytic system has been shown to be effective for a wide range of aldehydes in enantioselective α-additions of isocyanides.[4]
Aluminum-Organophosphate Complex Asymmetric Passerini-typeAromatic and Aliphatic AldehydesGoodGoodA chiral Lewis acid prepared from a chiral organophosphoric acid and an aluminum reagent can effectively catalyze the enantioselective addition of isocyanides to aldehydes.[5][6]
Titanium Chloride (TiCl₄) Ugi ReactionAromatic AldehydesGood to HighModestOften used to improve yields in Ugi reactions, particularly with less reactive aromatic aldehydes, though its effect on enantioselectivity with chiral auxiliaries can be limited.[7][8]

Note: The yields and enantiomeric excesses are indicative and can vary significantly based on the specific reactants, solvent, temperature, and ligand used.

Experimental Protocols

Below are detailed methodologies for key experiments involving Lewis acid-catalyzed reactions of aryl isocyanides. These protocols can be adapted for reactions with this compound.

General Procedure for a Catalytic Asymmetric Passerini Reaction

This protocol is adapted from studies using chiral copper(II)-pybox complexes.[1][2][3]

Materials:

  • Chiral pybox ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Carboxylic acid (e.g., benzoic acid)

  • Anhydrous dichloromethane (DCM) as solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral pybox ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol).

  • Add anhydrous DCM (5.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add activated molecular sieves (4 Å, 200 mg).

  • In a separate flame-dried syringe, prepare a solution of the aldehyde (1.0 mmol), this compound (1.2 mmol), and the carboxylic acid (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Slowly add the reactant solution to the catalyst mixture via syringe pump over a period of 4-6 hours at the desired temperature (e.g., -20 °C).

  • Allow the reaction to stir for an additional 12-24 hours at the same temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acyloxy amide.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

General Procedure for a Lewis Acid-Catalyzed Ugi Reaction

This protocol is a general procedure that can be adapted for using a Lewis acid like TiCl₄ to promote the reaction.[7][8]

Materials:

  • Lewis acid (e.g., TiCl₄, 1.0 M solution in DCM)

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • Anhydrous methanol or dichloromethane as solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL).

  • Cool the mixture to 0 °C.

  • Slowly add the Lewis acid (e.g., TiCl₄, 0.2 mmol, 0.2 mL of a 1.0 M solution) to the stirring mixture.

  • Stir the reaction at 0 °C for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture.

  • Add this compound (1.0 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the Ugi adduct.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflow of a Lewis acid-catalyzed reaction with this compound and a simplified signaling pathway for catalyst activation.

Lewis_Acid_Catalysis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Process cluster_product Product Isocyanide 1-(4-Chlorophenyl)ethyl Isocyanide Addition Nucleophilic Addition of Isocyanide Isocyanide->Addition Aldehyde Aldehyde Activation Activation of Aldehyde Aldehyde->Activation Nucleophile Nucleophile (e.g., Carboxylic Acid) Trapping Intermediate Trapping Nucleophile->Trapping LewisAcid Lewis Acid (e.g., Cu(II), Ti(IV)) LewisAcid->Activation Activation->Addition Addition->Trapping FinalProduct α-Acyloxy Amide or Ugi Adduct Trapping->FinalProduct

Caption: General workflow for a Lewis acid-catalyzed multicomponent reaction.

Catalyst_Activation_Pathway ChiralLigand Chiral Ligand (e.g., pybox) ActiveCatalyst Active Chiral Lewis Acid [L*M]ⁿ⁺ ChiralLigand->ActiveCatalyst Coordination MetalPrecursor Metal Precursor (e.g., Cu(OTf)₂) MetalPrecursor->ActiveCatalyst ActivatedComplex Activated Substrate Complex [L*M(Substrate)]ⁿ⁺ ActiveCatalyst->ActivatedComplex Binding Substrate Substrate (Aldehyde) Substrate->ActivatedComplex

Caption: Simplified pathway for the formation of an active chiral Lewis acid catalyst.

References

Kinetic Profile of 1-(4-Chlorophenyl)ethyl Isocyanide in Multicomponent Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinetic performance of 1-(4-Chlorophenyl)ethyl isocyanide in isocyanide-based multicomponent reactions (IMCRs), primarily focusing on the Ugi and Passerini reactions. Due to a lack of specific kinetic data for this compound in the current literature, this guide leverages available quantitative data for structurally related aromatic isocyanides to provide a predictive comparison. The electronic effect of the chloro-substituent on the phenyl ring is a key determinant of its reactivity profile.

Multicomponent reactions are powerful tools in organic synthesis and drug discovery, enabling the rapid assembly of complex molecules from simple starting materials. The isocyanide component plays a crucial role in these reactions, and its electronic and steric properties significantly influence the reaction kinetics. Aromatic isocyanides are generally observed to be less reactive than their aliphatic counterparts in these reactions.[1]

Comparative Kinetic Data

To illustrate the impact of substituents on the reaction rate, the following table summarizes hypothetical kinetic data for the Ugi four-component reaction, comparing an unsubstituted phenyl isocyanide with derivatives bearing electron-donating and electron-withdrawing groups. This data is representative of the expected trends based on established principles of physical organic chemistry.

Isocyanide ComponentSubstituent (para-)Electronic EffectHypothetical Rate Constant (k, M⁻³s⁻¹) at 298 KHypothetical Activation Energy (Ea, kJ/mol)
1-Phenylethyl isocyanide-HNeutral1.2 x 10⁻²55
1-(4-Methoxyphenyl)ethyl isocyanide-OCH₃Electron-Donating3.5 x 10⁻²50
This compound -Cl Electron-Withdrawing 0.8 x 10⁻² 60
1-(4-Nitrophenyl)ethyl isocyanide-NO₂Strongly Electron-Withdrawing0.2 x 10⁻²68

This table presents hypothetical data for illustrative purposes, reflecting the expected kinetic trends.

The electron-donating methoxy group in 1-(4-Methoxyphenyl)ethyl isocyanide would be expected to increase the reaction rate compared to the unsubstituted analog by stabilizing the positive charge that develops on the nitrogen atom during the course of the reaction. Conversely, the electron-withdrawing chloro and nitro groups in this compound and 1-(4-Nitrophenyl)ethyl isocyanide, respectively, would destabilize this developing positive charge, leading to a slower reaction rate and a higher activation energy. Therefore, this compound is anticipated to exhibit a slower reaction rate than both the unsubstituted and the electron-donating group substituted phenyl isocyanides.

Experimental Protocols for Kinetic Studies

The kinetic analysis of multicomponent reactions, which are often fast, necessitates specialized experimental techniques for accurate monitoring of reaction progress.

UV-Vis Spectrophotometry for Reaction Monitoring

A common and effective method for determining the kinetics of these reactions is UV-Visible absorption spectroscopy.[2][3] This technique is applicable if one of the reactants or products has a distinct chromophore that absorbs in the UV-Vis region, allowing for its concentration to be monitored over time.

Experimental Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the aldehyde, amine, carboxylic acid, and isocyanide components in a suitable solvent (e.g., methanol for the Ugi reaction, or an aprotic solvent for the Passerini reaction).[4][5] The concentrations should be chosen to ensure the reaction proceeds at a measurable rate.

  • Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature throughout the experiment.

  • Reaction Initiation and Monitoring:

    • Pipette the solutions of the aldehyde, amine, and carboxylic acid into the quartz cuvette.

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.

    • Initiate the reaction by injecting the isocyanide solution into the cuvette and start the data acquisition immediately.

    • Monitor the change in absorbance at a wavelength where a significant change is observed due to the consumption of a reactant or the formation of a product. Data points should be collected at regular time intervals.

  • Data Analysis:

    • The absorbance data is converted to concentration using the Beer-Lambert law.

    • The reaction order with respect to each component can be determined by varying the initial concentration of one reactant while keeping the others in large excess (pseudo-order conditions).

    • The rate constant (k) is then calculated from the integrated rate law corresponding to the determined reaction order.[3]

    • The activation energy (Ea) can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Visualizing the Ugi Reaction Workflow

The following diagram illustrates the general workflow for a typical Ugi four-component reaction.

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aldehyde Aldehyde Mixing Mixing in Methanol Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Mixing Isocyanide 1-(4-Chlorophenyl)ethyl isocyanide Isocyanide->Mixing Reaction Ugi 4-CR Mixing->Reaction Bis_amide α-Acylamino Amide Reaction->Bis_amide

Caption: Workflow of the Ugi four-component reaction.

Signaling Pathway of the Ugi Reaction

The mechanism of the Ugi reaction involves a series of equilibria, culminating in an irreversible rearrangement step.

Ugi_Mechanism Reactants Aldehyde + Amine Imine Imine + H₂O Reactants->Imine Condensation Iminium Iminium Ion Imine->Iminium Protonation (by Carboxylic Acid) Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Adduct α-Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide (Product) Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Simplified mechanism of the Ugi reaction.

References

Assessing the Atom Economy of Syntheses Utilizing 1-(4-Chlorophenyl)ethyl Isocyanide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of efficient and sustainable chemical syntheses is paramount. Atom economy, a core principle of green chemistry, provides a critical metric for evaluating the efficiency of a reaction by measuring the extent to which atoms from the starting materials are incorporated into the final product. This guide offers a comparative assessment of the atom economy of syntheses employing 1-(4-Chlorophenyl)ethyl isocyanide, a versatile building block in multicomponent reactions, against other commonly used isocyanides.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are renowned for their high atom economy, as they efficiently assemble complex molecules from three or four starting materials in a single step, often with only the loss of a small molecule like water.[1] The choice of the isocyanide component, however, can influence not only the steric and electronic properties of the product but also the overall efficiency and atom economy of the synthesis, starting from the preparation of the isocyanide itself.

Synthesis of this compound and Its Atom Economy

The most prevalent method for synthesizing isocyanides involves a two-step process: the formylation of a primary amine followed by the dehydration of the resulting formamide.[2] For this compound, the synthesis commences with the formylation of 1-(4-chlorophenyl)ethylamine. A subsequent dehydration, commonly achieved using phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, yields the target isocyanide.[3] A recent, more environmentally conscious protocol utilizes triethylamine as both the base and the solvent, enhancing the green credentials of this synthesis.[3]

To assess the atom economy of this synthesis, we consider the molecular weights of the reactants and the desired product.

Table 1: Atom Economy Calculation for the Synthesis of this compound via Formamide Dehydration

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
Reactants
N-[1-(4-Chlorophenyl)ethyl]formamideC₉H₁₀ClNO183.64
Phosphorus Oxychloride (POCl₃)POCl₃153.33
Triethylamine (Et₃N)C₆H₁₅N101.19
Desired Product
This compoundC₉H₈ClN165.62
Byproducts
Triethylamine Hydrochloride (Et₃N·HCl)C₆H₁₆ClN137.65
Phosphoric Acid (H₃PO₄)H₃PO₄97.99

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case, the calculation reveals the inherent efficiency of the isocyanide synthesis step. However, the overall atom economy of a multi-step synthesis must also account for the atom economy of the subsequent reaction in which the isocyanide is used.

Comparative Performance in Isocyanide-Based Multicomponent Reactions

The true measure of an isocyanide's utility lies in its performance in key synthetic transformations. The Ugi and Passerini reactions are benchmark IMCRs where the isocyanide plays a pivotal role. The following sections provide a comparative analysis of this compound against other commonly employed isocyanides in a representative Ugi four-component reaction (U-4CR).

While direct comparative studies featuring this compound are not abundant in the literature, we can extrapolate its likely performance based on general trends observed for aromatic versus aliphatic isocyanides. Aromatic isocyanides have been reported to be less reactive in some instances compared to their aliphatic counterparts in Ugi reactions.[4] However, the specific electronic and steric effects of the 4-chlorophenyl group can influence reactivity.

Table 2: Hypothetical Comparison of Isocyanide Performance in a Ugi Four-Component Reaction

To illustrate the comparative assessment, let us consider a standard Ugi reaction between benzaldehyde, aniline, and acetic acid. The yields presented below are hypothetical and serve as a framework for comparison.

Isocyanide ComponentStructureMolecular Weight ( g/mol )Hypothetical Yield (%)
This compound C₉H₈ClN165.6285
Benzyl isocyanideC₈H₇N117.1590
tert-Butyl isocyanideC₅H₉N83.1592
Cyclohexyl isocyanideC₇H₁₁N109.1888

The atom economy of the Ugi reaction itself is inherently high, as it is a condensation reaction with the loss of only a water molecule.[1]

  • Logical Workflow for Atom Economy Assessment

    G cluster_synthesis Isocyanide Synthesis cluster_mcr Multicomponent Reaction (Ugi) cluster_analysis Atom Economy Analysis Amine 1-(4-Chlorophenyl)ethylamine Formamide N-[1-(4-Chlorophenyl)ethyl]formamide Amine->Formamide Formylation Isocyanide This compound Formamide->Isocyanide Dehydration (POCl3, Et3N) Ugi_Product α-Acylamino Amide Isocyanide->Ugi_Product AE_Synthesis Atom Economy of Synthesis Isocyanide->AE_Synthesis Aldehyde Aldehyde Aldehyde->Ugi_Product Amine_MCR Amine Amine_MCR->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product AE_MCR Atom Economy of MCR Ugi_Product->AE_MCR Overall_AE Overall Atom Economy AE_Synthesis->Overall_AE AE_MCR->Overall_AE

    Caption: Workflow for assessing the overall atom economy.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is based on a modern, solvent-free method for isocyanide synthesis.[3]

Materials:

  • N-[1-(4-Chlorophenyl)ethyl]formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-[1-(4-Chlorophenyl)ethyl]formamide.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add triethylamine, which acts as both the base and the solvent.

  • To this stirred solution, add phosphorus oxychloride dropwise, maintaining the temperature at 0 °C.

  • The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched with ice-water.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude isocyanide.

  • Purification can be achieved by vacuum distillation or column chromatography.

  • Experimental Workflow for Isocyanide Synthesis

    G start Start formamide Add N-[1-(4-Chlorophenyl)ethyl]formamide to flask start->formamide cool Cool to 0 °C formamide->cool add_et3n Add triethylamine cool->add_et3n add_pocl3 Add POCl3 dropwise add_et3n->add_pocl3 monitor Monitor reaction by TLC add_pocl3->monitor quench Quench with ice-water monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify end End purify->end

General Procedure for a Ugi Four-Component Reaction

This protocol provides a general framework for performing a Ugi reaction. [5] Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., aniline)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., this compound)

  • Methanol or other suitable polar solvent

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.

  • Stir the mixture at room temperature for a short period (e.g., 10-30 minutes) to allow for the formation of the imine intermediate.

  • To this mixture, add the isocyanide component. The reaction is often exothermic.

  • Continue stirring at room temperature. The reaction is typically complete within a few hours to 24 hours. Reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product can be purified by recrystallization or column chromatography.

  • Ugi Reaction Signaling Pathway

    G Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Nitrilium_Ion Nitrilium Ion Imine->Nitrilium_Ion Isocyanide Isocyanide Isocyanide->Nitrilium_Ion + Intermediate Tetrahedral Intermediate Nitrilium_Ion->Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate + Ugi_Product α-Acylamino Amide Intermediate->Ugi_Product Mumm Rearrangement

    Caption: Key intermediates in the Ugi reaction pathway.

Conclusion

The assessment of atom economy for syntheses involving this compound requires a holistic view, encompassing both the synthesis of the isocyanide itself and its subsequent application in multicomponent reactions. While IMCRs are inherently atom-economical, the choice of isocyanide can subtly influence the overall efficiency. The provided protocols and comparative framework enable researchers to make informed decisions in designing sustainable synthetic routes. Further experimental studies directly comparing a range of isocyanides under identical conditions are warranted to provide a more definitive quantitative comparison.

References

Computational Modeling for Stereochemical Prediction in Isocyanide-Based Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The prediction of stereochemical outcomes is a critical challenge in modern synthetic chemistry, particularly in the synthesis of chiral molecules for pharmaceutical applications. Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity, often leading to the formation of multiple stereocenters.[1][2][3] The use of chiral isocyanides, such as 1-(4-Chlorophenyl)ethyl isocyanide, introduces an additional layer of complexity and opportunity for stereocontrol. This guide provides a comparative overview of computational modeling approaches to predict the stereochemical outcomes of reactions involving this chiral isocyanide, supported by a discussion of relevant experimental methodologies.

Introduction to Computational Stereochemical Prediction

Computational chemistry has emerged as an indispensable tool for understanding and predicting the stereoselectivity of chemical reactions.[4][5] By modeling the potential energy surfaces of reaction pathways, researchers can identify the transition states that lead to different stereoisomers and predict their relative formation rates. This in silico approach can significantly reduce the need for extensive experimental screening, accelerating the discovery and development of stereoselective syntheses.[6]

For isocyanide-based reactions, computational models can elucidate the role of various factors in determining the stereochemical outcome, including the structure of the reactants, the nature of the catalyst, and the solvent effects.[1] Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between accuracy and computational cost.[7] More recently, machine learning techniques have also shown promise in quantitatively predicting enantioselectivity.[8][9][10]

Comparison of Computational Models

This section compares the predictive accuracy of different computational models for a hypothetical stereoselective reaction involving this compound. The data presented here is illustrative and based on typical performance reported in the literature for similar systems.

Table 1: Comparison of Predicted vs. Experimental Diastereomeric Ratios
Computational ModelPredicted Diastereomeric Ratio (A:B)Experimental Diastereomeric Ratio (A:B)Deviation
DFT (B3LYP/6-31G*)85:1582:183%
DFT (M06-2X/def2-TZVP)90:1082:188%
Semi-Empirical (PM7)75:2582:187%
Machine Learning (RF)83:1782:181%

Note: Diastereomer A is the major product. DFT denotes Density Functional Theory, with the functional and basis set specified. PM7 is a semi-empirical method. RF stands for Random Forest, a machine learning algorithm.

Table 2: Comparison of Predicted vs. Experimental Enantiomeric Excess (% ee)
Computational ModelPredicted % eeExperimental % eeDeviation
DFT (B3LYP/6-31G*)92%95%3%
DFT (M06-2X/def2-TZVP)96%95%1%
Semi-Empirical (PM7)85%95%10%
Machine Learning (RF)94%95%1%

Note: Enantiomeric excess refers to the major diastereomer.

Experimental and Computational Protocols

General Experimental Protocol for a Stereoselective Ugi-type Reaction

A representative experimental procedure for a stereoselective multicomponent reaction involving this compound is as follows:

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in a suitable solvent (e.g., methanol, 2 mL) is added the carboxylic acid (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-acylamino amide.

  • The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude reaction mixture.

  • The enantiomeric excess of the major diastereomer is determined by chiral High-Performance Liquid Chromatography (HPLC).

Computational Protocol for DFT Modeling

The following protocol outlines a typical workflow for predicting the stereochemical outcome using DFT:

  • Conformational Search: A thorough conformational search of all reactants and transition state structures is performed using a lower level of theory (e.g., a molecular mechanics force field or a semi-empirical method).

  • Geometry Optimization: The low-energy conformers are then optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G* or def2-TZVP).

  • Transition State Search: Transition state structures connecting the reactants to the different stereoisomeric products are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Solvation Modeling: The effect of the solvent is included using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

  • Energy Analysis: The relative Gibbs free energies of the transition states are used to predict the diastereomeric ratio and enantiomeric excess based on the Curtin-Hammett principle.

Visualizations

Diagram 1: Computational Workflow for Stereochemical Prediction

G cluster_0 Input cluster_1 Computational Modeling cluster_2 Output Reactants Reactant Structures (e.g., this compound) ConfSearch Conformational Search Reactants->ConfSearch GeomOpt Geometry Optimization (DFT) ConfSearch->GeomOpt TSSearch Transition State Search GeomOpt->TSSearch FreqCalc Frequency Calculation TSSearch->FreqCalc SolvModel Solvation Modeling FreqCalc->SolvModel EnergyAnalysis Transition State Energy Analysis SolvModel->EnergyAnalysis Prediction Predicted Stereochemical Outcome (dr, ee) EnergyAnalysis->Prediction G Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine ProtonatedImine Protonated Imine Imine->ProtonatedImine + H+ (from Acid) CarboxylicAcid Carboxylic Acid CarboxylicAcid->ProtonatedImine Nitrilium Nitrilium Ion Intermediate ProtonatedImine->Nitrilium + Isocyanide (Stereodetermining Step) Isocyanide 1-(4-Cl-Ph)ethyl isocyanide Isocyanide->Nitrilium Adduct α-Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement G Title Deviation from Experimental % ee Models Model Deviation (%) DFT (M06-2X) 1% Machine Learning (RF) 1% DFT (B3LYP) 3% Semi-Empirical (PM7) 10%

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(4-Chlorophenyl)ethyl isocyanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-(4-Chlorophenyl)ethyl isocyanide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. The primary risks include inhalation toxicity, skin and eye irritation, and potential for allergic reactions.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[2] In cases of unknown concentrations or emergencies, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is necessary.[3]Isocyanates can be fatal if inhaled and may cause severe respiratory irritation and sensitization.[1]
Hand Butyl rubber gloves (thickness ≥0.4 mm).[4] Latex and nitrile gloves are not recommended for prolonged contact.[4]Prevents skin contact, which can cause irritation, dermatitis, and sensitization.[5][6] Butyl rubber offers good resistance to isocyanates.[7]
Eye/Face Chemical safety goggles and a full-face shield.[3]Protects against splashes and vapors that can cause severe eye irritation and injury.[1]
Body A lab coat, disposable coveralls, or a chemical-resistant apron made of rubber or PVC.[4]Provides a barrier against accidental spills and contamination of personal clothing.
Footwear Closed-toe shoes, with rubber or PVC boots for spill response.[4]Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare spill kit and waste containers prep2->prep3 handle1 Work exclusively within a certified chemical fume hood prep3->handle1 handle2 Carefully unseal the chemical container handle1->handle2 handle3 Dispense the required amount using appropriate tools handle2->handle3 handle4 Securely reseal the container handle3->handle4 post1 Decontaminate work surfaces handle4->post1 post2 Properly dispose of contaminated materials post1->post2 post3 Remove PPE in the correct order post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Ensure a calibrated chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in Table 1.

    • Prepare a spill kit containing an inert absorbent material (e.g., dry sawdust or floor-dry), a neutralization solution, and a designated, open-top waste container.[8]

  • Handling:

    • Conduct all work involving this compound within the fume hood to minimize inhalation exposure.

    • Before opening, allow the container to come to room temperature if it was refrigerated.

    • Carefully open the container, avoiding any splashing.

    • Use appropriate, clean laboratory equipment (e.g., glass syringes, pipettes) to transfer the chemical.

    • After dispensing, securely close the container.

  • Post-Handling:

    • Wipe down the work area within the fume hood with a suitable decontaminating agent.

    • Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.

    • Remove PPE in a manner that avoids cross-contamination, removing gloves last.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow for Isocyanide Waste

cluster_collection Waste Collection cluster_neutralization Neutralization cluster_disposal Final Disposal collect1 Segregate isocyanide waste from other chemical waste collect2 Use designated, clearly labeled, open-top containers collect1->collect2 neutralize1 Prepare decontamination solution (see Table 2) collect2->neutralize1 neutralize2 Slowly add waste to the solution with stirring in a fume hood neutralize1->neutralize2 neutralize3 Allow reaction to complete (e.g., 48 hours) neutralize2->neutralize3 dispose1 Contact licensed hazardous waste disposal contractor neutralize3->dispose1 dispose2 Provide details of the neutralized waste dispose1->dispose2 dispose3 Obtain and file certificate of disposal dispose2->dispose3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.